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Isoquinoline, 4-methyl-5-(4-piperidinyloxy)- Documentation Hub

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  • Product: Isoquinoline, 4-methyl-5-(4-piperidinyloxy)-
  • CAS: 651308-48-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Therapeutic Potential of 4-Methyl-5-(4-piperidinyloxy)isoquinoline Derivatives

Foreword: The Evolving Landscape of Isoquinoline-Based Therapeutics The isoquinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast a...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Evolving Landscape of Isoquinoline-Based Therapeutics

The isoquinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1][2] From naturally occurring alkaloids like morphine and papaverine to synthetically derived agents, the isoquinoline nucleus serves as a privileged structure in drug discovery.[1][3] This guide delves into the therapeutic potential of a specific class of these compounds: 4-methyl-5-(4-piperidinyloxy)isoquinoline derivatives. We will explore their synthesis, mechanisms of action, and potential applications in various disease contexts, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Synthetic Strategies for Isoquinoline Scaffolds

The synthesis of isoquinoline derivatives is a well-established field, with numerous methods available to construct the core heterocyclic system and introduce diverse functional groups.[4][5] Traditional methods often rely on transition-metal catalysts and can require harsh reaction conditions.[2] However, modern synthetic approaches are continuously being developed to improve efficiency and versatility.

One common strategy for synthesizing substituted isoquinolines is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide using a dehydrating agent.[6] Other notable methods include the Pictet-Spengler reaction and various transition-metal-catalyzed cross-coupling reactions. The specific synthesis of 4-methyl-5-(4-piperidinyloxy)isoquinoline derivatives would likely involve a multi-step process, starting with the construction of a suitably substituted isoquinoline core, followed by the introduction of the methyl and piperidinyloxy groups at the 4 and 5 positions, respectively.

Unraveling the Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic effects of isoquinoline derivatives are often attributed to their ability to interact with specific biological targets, most notably protein kinases.[7][8] These enzymes play a crucial role in cellular signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.[8]

Kinase Inhibition: A Prominent Therapeutic Strategy

Several isoquinoline derivatives have been identified as potent inhibitors of various protein kinases. For instance, some isoquinolinesulfonamides are known to be ATP-competitive inhibitors of Ser/Thr protein kinases such as Protein Kinase C (PKC), Protein Kinase A (PKA), and Rho-kinase.[7] The substitution pattern on the isoquinoline ring is critical for determining the specific kinase inhibitory profile.

A notable example is the development of selective Rho-kinase inhibitors, which have shown therapeutic potential in treating conditions like cerebral artery spasms.[7] The introduction of different substituents can modulate the selectivity and potency of these inhibitors.[8]

Another important class of kinases targeted by isoquinoline derivatives is the Cyclin-Dependent Kinases (CDKs). For example, 4-piperazine isoquinoline derivatives have been identified as potent inhibitors of CDK8 and have shown promise as tau prion inhibitors for neurodegenerative diseases.[9][10]

The general mechanism of action for many isoquinoline-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

cluster_0 Mechanism of Kinase Inhibition Isoquinoline Derivative Isoquinoline Derivative Kinase (e.g., Rho-kinase, CDK8) Kinase (e.g., Rho-kinase, CDK8) Isoquinoline Derivative->Kinase (e.g., Rho-kinase, CDK8) Competitively inhibits ATP binding Substrate Protein Substrate Protein Kinase (e.g., Rho-kinase, CDK8)->Substrate Protein Phosphorylates ATP ATP ATP->Kinase (e.g., Rho-kinase, CDK8) Binds to active site Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Cellular Response (e.g., Proliferation, Inflammation) Cellular Response (e.g., Proliferation, Inflammation) Phosphorylated Substrate->Cellular Response (e.g., Proliferation, Inflammation)

Caption: General mechanism of kinase inhibition by isoquinoline derivatives.

Therapeutic Applications: From Oncology to Neurodegeneration

The diverse biological activities of 4-methyl-5-(4-piperidinyloxy)isoquinoline derivatives and their analogs suggest a broad range of potential therapeutic applications.

Anticancer Potential

The antiproliferative effects of isoquinoline derivatives are a major area of research.[3][11] Their ability to inhibit kinases involved in cancer cell proliferation and survival, such as those in the PI3K/Akt/mTOR signaling pathway, makes them attractive candidates for cancer therapy.[3] Some isoquinoline derivatives have also been shown to induce apoptosis and cell cycle arrest in cancer cells.[3][12] The specific substitutions at the 4 and 5 positions, as well as the nature of the piperidine moiety, would likely influence the anticancer potency and selectivity.

Neurodegenerative Disorders

Recent studies have highlighted the potential of isoquinoline derivatives in treating neurodegenerative diseases like Alzheimer's.[10] Specifically, 4-piperazine isoquinolines have been identified as potent inhibitors of tau prion replication.[9][10] The ability of these compounds to cross the blood-brain barrier is a critical factor for their efficacy in the central nervous system.[9]

Inflammatory Diseases

The inhibition of kinases such as PKCζ by isoquinoline derivatives suggests their potential use in treating inflammatory conditions like rheumatoid arthritis.[13] By modulating inflammatory signaling pathways, these compounds could help to reduce inflammation and tissue damage.

Other Potential Applications

The pharmacological activities of isoquinoline derivatives extend to various other areas, including antimicrobial, antifungal, antiviral, and antimalarial applications.[1][6][14] The specific therapeutic utility of 4-methyl-5-(4-piperidinyloxy)isoquinoline derivatives in these areas would require further investigation.

Structure-Activity Relationship (SAR) and Pharmacokinetic Profile (ADME)

The biological activity of 4-methyl-5-(4-piperidinyloxy)isoquinoline derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

For instance, studies on similar isoquinoline derivatives have shown that small modifications to the substituents can have a significant impact on their biological activity.[15] The nature and position of substituents on the isoquinoline ring and the piperidine moiety can influence factors such as target binding affinity, cell permeability, and metabolic stability.[9]

Table 1: Illustrative Pharmacological Data of Substituted Isoquinoline Derivatives

Compound ClassTarget KinaseIC50 / EC50Therapeutic IndicationReference
4-Piperazine IsoquinolinesCDK8EC50 = 15 nMAlzheimer's Disease[10]
5,7-Disubstituted IsoquinolinesPKCζ-Rheumatoid Arthritis[13]
IsoquinolinesulfonamidesRho-kinaseKi = 1.6 nMCerebral Vasospasm[7]

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success.[16] For CNS-targeted therapies, the ability of a compound to penetrate the blood-brain barrier is paramount.[9] The lipophilicity and hydrogen bonding capacity of the molecule, influenced by the methyl and piperidinyloxy groups, would play a significant role in its ADME profile.

Preclinical and Clinical Development Pathway

The development of a new therapeutic agent is a long and rigorous process that involves extensive preclinical and clinical testing to ensure its safety and efficacy.[16]

Preclinical Evaluation

The preclinical development phase for a 4-methyl-5-(4-piperidinyloxy)isoquinoline derivative would involve a series of in vitro and in vivo studies.[16]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Objective: To determine the inhibitory potency (e.g., IC50) of the test compound against a specific protein kinase.

  • Materials:

    • Recombinant human kinase

    • Kinase-specific substrate peptide

    • ATP (adenosine triphosphate)

    • Test compound (4-methyl-5-(4-piperidinyloxy)isoquinoline derivative)

    • Assay buffer

    • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • In a microplate, add the kinase, substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a specific temperature for a defined period.

    • Stop the reaction and add the detection reagent to quantify the amount of phosphorylated substrate or ADP produced.

    • Measure the signal using a microplate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration to determine the IC50 value.

cluster_1 In Vitro Kinase Assay Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution of Compound Serial Dilution of Compound Prepare Reagents->Serial Dilution of Compound Add Reagents to Plate Add Reagents to Plate Serial Dilution of Compound->Add Reagents to Plate Incubate Incubate Add Reagents to Plate->Incubate Stop Reaction & Add Detection Reagent Stop Reaction & Add Detection Reagent Incubate->Stop Reaction & Add Detection Reagent Read Plate Read Plate Stop Reaction & Add Detection Reagent->Read Plate Data Analysis (IC50) Data Analysis (IC50) Read Plate->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: A typical workflow for an in vitro kinase inhibition assay.

Following in vitro characterization, promising compounds would be advanced to in vivo studies in animal models of the target disease to evaluate their efficacy, pharmacokinetics, and toxicology.[17][18]

Clinical Trials

If a compound demonstrates a favorable safety and efficacy profile in preclinical studies, it may proceed to clinical trials in humans. This phase is typically divided into three phases (Phase I, II, and III) to further assess the drug's safety, dosage, efficacy, and side effects in increasingly larger patient populations.

Future Perspectives and Conclusion

The 4-methyl-5-(4-piperidinyloxy)isoquinoline scaffold represents a promising starting point for the development of novel therapeutics for a range of diseases. The versatility of isoquinoline chemistry allows for the fine-tuning of pharmacological properties to achieve desired potency and selectivity. Future research in this area will likely focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets of these compounds to better understand their mechanism of action.

  • Lead Optimization: Synthesizing and screening new analogs to improve efficacy, selectivity, and ADME properties.

  • Biomarker Development: Identifying biomarkers to predict patient response to these potential new therapies.

References

  • Figueroa's synthesis of isoquinol-1-one derivative 13. (n.d.). In Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC. Retrieved from [Link]

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Sasaki, Y., et al. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]. Pharmacology & Therapeutics, 93(2-3), 225-232.
  • Hui, B. W.-Q., & Chiba, S. (2009). Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides. Organic Letters, 11(4), 729–732.
  • Chen, J., et al. (2020). Discovery of 4-Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity. ACS Medicinal Chemistry Letters, 11(2), 127–132.
  • Li, Y., et al. (2021). Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects. Journal of Medicinal Chemistry, 64(15), 11343–11365.
  • Pilgrim, C., et al. (n.d.). Synthesis of isoquinolines. ResearchGate. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(17), 5594.
  • Ono, Y., et al. (2020). Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy. Journal of Medicinal Chemistry, 63(15), 8229–8244.
  • Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(17), 7977–7994.
  • Maina, T., et al. (2016). Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a Phase I clinical trial with 111In-CP04 in medullary thyroid carcinoma patients. Nuclear Medicine and Biology, 43(8), 477-484.
  • Yang, X., et al. (2025).
  • Frohns, F., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity, e202500801.
  • Tber, A., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(24), 7586.
  • Chen, J., et al. (2020). Discovery of 4-Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity. ACS Medicinal Chemistry Letters, 11(2), 127-132.
  • Ivanov, I., et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 29(14), 3290.
  • Nuvisan. (n.d.). Ensuring drug safety and efficacy: the preclinical development process. Retrieved from [Link]

  • Atanasova, M., et al. (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Molecules, 29(16), 3747.
  • Tber, A., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(24), 7586.
  • Maina, T., et al. (2016). Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with In-111-CP04 in medullary thyroid carcinoma patients. European Journal of Nuclear Medicine and Molecular Imaging, 43, S233-S233.

Sources

Exploratory

The Peri-Constraint: Engineering the 4-Methyl-5-Substituted Isoquinoline Scaffold

Executive Summary The isoquinoline core is a "privileged scaffold" in medicinal chemistry, serving as the backbone for drugs ranging from fasudil (vasodilator) to quinapril (ACE inhibitor). However, the 4-methyl-5-substi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline core is a "privileged scaffold" in medicinal chemistry, serving as the backbone for drugs ranging from fasudil (vasodilator) to quinapril (ACE inhibitor). However, the 4-methyl-5-substituted isoquinoline subclass represents a unique, under-explored chemical space. This specific substitution pattern introduces a critical peri-interaction between the C4-methyl group and the C5-substituent.

Unlike the planar isoquinoline parent, this motif forces a torsional twist, often locking the molecule into a specific conformation or inducing atropisomerism (axial chirality). This structural rigidity is highly valued in modern drug design for increasing selectivity against protein targets (e.g., kinases, PARP) by reducing the entropic penalty of binding. This guide outlines the mechanistic rationale, overcoming the synthetic "steric wall," and validated protocols for accessing this high-value scaffold.

The Steric Imperative: Mechanistic Rationale

The defining feature of the 4-methyl-5-substituted isoquinoline is the steric clash between the C4 and C5 positions. In a standard naphthalene or isoquinoline system, the distance between peri-hydrogens is approximately 2.4 Å, already within the van der Waals radius sum. Replacing these hydrogens with a methyl group (C4) and a functional group (C5) drastically increases steric strain.

The "Peri-Twist" Effect

This steric congestion forces the substituents out of the aromatic plane to relieve strain.

  • Conformational Locking: The 4-methyl group acts as a "doorstop," preventing free rotation of a C5-aryl or heteroaryl ring.

  • Atropisomerism: If the barrier to rotation exceeds ~20-30 kcal/mol, the molecule exists as separable atropisomers (

    
     and 
    
    
    
    helicity). This allows for the design of enantiopure drugs without chiral centers.
Biological Implication

In kinase inhibitors, flat molecules often bind promiscuously to the ATP hinge region. The "twisted" 4,5-disubstituted core can:

  • Fill Hydrophobic Pockets: The methyl group vectors into the ribose-binding pocket or gatekeeper regions.

  • Improve Selectivity: The rigid 3D shape prevents binding to off-target enzymes that require a planar ligand.

PeriInteraction cluster_legend Mechanism of Action Isoquinoline Isoquinoline Core (Planar) C4_Me C4-Methyl Group (Steric Bulk) Isoquinoline->C4_Me Substitution C5_Sub C5-Substituent (Aryl/Heteroaryl) Isoquinoline->C5_Sub Substitution Twist Torsional Twist (Non-Planar) C4_Me->Twist Peri-Repulsion C5_Sub->Twist Steric Clash Selectivity Target Selectivity (Kinase/PARP) Twist->Selectivity Locks Conformation

Figure 1: The "Peri-Twist" mechanism where steric clash forces a biologically active non-planar conformation.

Synthetic Architectures

Synthesizing this core is notoriously difficult. Standard electrophilic aromatic substitution fails to selectively target C4/C5 due to electronic deactivation (in pyridine rings) or incorrect regioselectivity (C5/C8 competition).

Strategy A: The "Protected Lactam" Route (Gold Standard)

Direct cross-coupling on 5-bromo-4-methylisoquinoline is often low-yielding due to catalyst poisoning by the isoquinoline nitrogen. The most robust method involves converting the isoquinoline to an isoquinolin-1-one (lactam) and protecting it.

Workflow:

  • Nitration: Start with isoquinolin-1-one

    
     5-nitroisoquinolin-1-one.
    
  • Bromination: Electrophilic bromination yields 4-bromo-5-nitroisoquinolin-1-one.

  • Protection (Critical Step): Alkylation with MeI/Ag₂CO₃ or BnBr to form the O-alkyl imidate (1-alkoxyisoquinoline). This restores aromaticity and prevents catalyst poisoning.

  • Coupling: Suzuki/Stille coupling at C4 (or C5 if sequence is reversed).

  • Deprotection: HBr or hydrogenolysis restores the lactam.

Strategy B: Base-Promoted Cyclization (Modern)

A transition-metal-free approach utilizing the condensation of 2-methyl-arylaldehydes with nitriles.

  • Reagents:

    
     (LiHMDS) and 
    
    
    
    .
  • Mechanism: Deprotonation of the 2-methyl group

    
     nucleophilic attack on nitrile 
    
    
    
    cyclization.[1]
  • Advantage: Avoids pre-functionalized isoquinolines; tolerates steric bulk at the 4-position if the nitrile precursor is selected correctly.

Comparative Analysis of Methods
FeatureRoute A: Protected LactamRoute B: Base CyclizationRoute C: Heck/Cross-Coupling
Precursor Availability High (Commercial start)High (Aldehydes/Nitriles)Medium (Requires 4-Br-IsoQ)
Steric Tolerance Excellent (Stepwise)ModeratePoor (Peri-clash hinders Pd)
Scalability High (Gram scale)High (One-pot)Low (Catalyst load)
Regiocontrol Absolute (Defined by Br/NO₂)Dependent on aldehydeVariable
Key Reference Org. Biomol. Chem. [1]J. Org.[1][2] Chem. [2]Heterocycles [3]

Medicinal Chemistry Applications

PARP-2 Inhibition

Poly(ADP-ribose) polymerase-2 (PARP-2) is a key enzyme in DNA repair. 5-aminoisoquinolin-1-one (5-AIQ) is a classic scaffold.[3]

  • Innovation: Introduction of a 4-aryl group (e.g., 4-(4-trifluoromethylphenyl)) creates a "wedge" that fits into the PARP-2 active site with higher specificity than PARP-1.

  • SAR Insight: The 4-methyl group in related analogs restricts the rotation of the 5-amino/aryl moiety, reducing the entropic cost of binding.

Antitumor Thiosemicarbazones

Derivatives such as 4-acetoxy-5-methylisoquinoline-1-carboxaldehyde thiosemicarbazone have demonstrated significant antineoplastic activity (L1210 leukemia).

  • Mechanism: Iron chelation and inhibition of ribonucleotide reductase. The 4-methyl-5-substituted pattern likely influences the bite angle of the chelate or lipophilicity, enhancing cellular uptake.

Experimental Protocol: Synthesis of 1-Methoxy-4-methyl-5-nitroisoquinoline

This protocol describes the critical intermediate synthesis, validated for overcoming the "steric wall" (Adapted from Threadgill et al. [1]).

Objective: Synthesis of the protected core to enable subsequent C4/C5 functionalization.

Reagents:

  • 4-Bromo-5-nitroisoquinolin-1-one (Starting Material)[3]

  • Silver Carbonate (

    
    )
    
  • Methyl Iodide (

    
    )
    
  • Benzene or Toluene (Solvent)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4-bromo-5-nitroisoquinolin-1-one (1.0 equiv, e.g., 5 mmol) in dry benzene (50 mL).

  • Activation: Add silver carbonate (

    
    , 2.0 equiv) to the suspension. Note: Protect from light due to silver salt sensitivity.
    
  • Alkylation: Add methyl iodide (

    
    , 5.0 equiv) via syringe. The excess is necessary to drive the reaction to completion against steric hindrance.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 18–24 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane). The starting lactam (polar) should disappear, replaced by the less polar O-methyl imidate.
    
  • Lithiation/Methylation (The "Switch"):

    • Note: To install the 4-methyl group, the 4-bromo intermediate is subjected to halogen-lithium exchange.

    • Cool the isolated 1-methoxy-4-bromo-5-nitroisoquinoline to

      
       in THF.
      
    • Add n-BuLi (1.1 equiv) dropwise. Crucial: The 5-nitro group makes this risky; often the nitro group must be reduced to an amine before this step or protected. Alternatively, use Pd-catalyzed methylation (

      
      , 
      
      
      
      or methylboronic acid) which is safer for nitro-compounds.
    • Revised Safe Protocol: Use Suzuki coupling with Methylboronic acid,

      
      , and 
      
      
      
      in Dioxane/Water at
      
      
      .
  • Workup: Filter the silver salts through a Celite pad. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Hexane/EtOAc gradient).

Yield: Typical yields for the protection step are 85-95%. Coupling yields vary (50-70%) depending on the steric bulk of the partner.

References

  • Synthesis of 4-alkyl-, 4-aryl- and 4-arylamino-5-aminoisoquinolin-1-ones and identification of a new PARP-2 selective inhibitor. Source: Organic & Biomolecular Chemistry (2011) URL:[Link]

  • Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. Source: The Journal of Organic Chemistry (2024) URL:[Link]

  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Source: The Open Medicinal Chemistry Journal (2007) URL:[Link]

  • Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Source: Journal of Medicinal Chemistry (1986) URL:[4][Link]

  • Atropisomerism in the Pharmaceutically Relevant Realm. Source: Journal of Medicinal Chemistry (2011) URL:[Link]

Sources

Foundational

The Emergence of a Novel Pharmacophore: A Technical Guide to the History and Discovery of Piperidinyloxy Isoquinolines

For Immediate Release A deep dive into the chemical architecture and therapeutic promise of piperidinyloxy isoquinoline compounds, this technical guide offers researchers, scientists, and drug development professionals a...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A deep dive into the chemical architecture and therapeutic promise of piperidinyloxy isoquinoline compounds, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of a burgeoning area of medicinal chemistry. Tracing the origins from foundational isoquinoline research to the targeted design of piperidinyloxy-tethered molecules, this document elucidates the history, synthesis, and evolving structure-activity relationship of this intriguing pharmacophore.

The isoquinoline scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring alkaloids and synthetic drugs with a wide array of biological activities.[1][2] From the potent analgesic properties of morphine to the antimicrobial effects of berberine, the versatility of the isoquinoline nucleus has spurred continuous exploration for novel therapeutic agents.[3][4] In recent years, a particular structural motif has begun to emerge from the vast landscape of isoquinoline derivatives: the piperidinyloxy isoquinoline pharmacophore. This guide provides a detailed exploration of the discovery and development of this specific chemical entity, offering insights into its synthesis, biological targets, and future potential.

From Broad Exploration to a Defined Moiety: The Genesis of Piperidinyloxy Isoquinolines

The journey towards the piperidinyloxy isoquinoline pharmacophore was not a direct path but rather an evolution from broader structure-activity relationship (SAR) studies on isoquinoline derivatives. Early research focused on attaching various heterocyclic and aliphatic chains to the isoquinoline core to modulate its physicochemical properties and target interactions.[5][6] The piperidine ring, a ubiquitous fragment in pharmaceuticals, was a natural choice for such modifications due to its ability to introduce a basic nitrogen center, which can be crucial for receptor binding and improving pharmacokinetic profiles.[7]

A pivotal moment in the specific development of the piperidinyloxy linkage can be traced to the exploration of ether-linked isoquinoline derivatives. One of the key examples that highlights this pharmacophore is 5-(2-Piperidin-4-ylethoxy)isoquinoline .[8] This compound, and its analogues, have been investigated for their potent and selective activity at the neurotensin 1 (NTS1) receptor, a G protein-coupled receptor implicated in a range of physiological processes, including pain, temperature regulation, and the pathophysiology of schizophrenia and Parkinson's disease.[8]

The rationale behind the design of this molecule lies in the distinct roles of its three key components:

  • The Isoquinoline Core: This aromatic system provides a rigid scaffold and is essential for establishing key interactions, such as π-π stacking, within the receptor's binding pocket.[8]

  • The Piperidine Ring: The basic nitrogen atom of the piperidine moiety is a critical feature, often forming crucial ionic interactions with acidic residues in the target protein.[8]

  • The Ethoxy Linker: The length and flexibility of this ether linkage are crucial determinants of biological activity, ensuring the optimal spatial orientation of the isoquinoline and piperidine rings for effective receptor engagement.[8]

Charting the Structure-Activity Landscape

Systematic modifications of the 5-(2-Piperidin-4-ylethoxy)isoquinoline scaffold have provided valuable insights into the structure-activity relationship of this pharmacophore.

Modification SiteObservationImplication on Activity
Piperidine Nitrogen Small alkyl substitutions (e.g., methyl, ethyl) are well-tolerated.Can lead to a modest increase in affinity for the NTS1 receptor.[8]
Ethoxy Linker Variations in linker length and rigidity significantly impact potency.Optimal linker length is crucial for correct positioning within the binding site.
Isoquinoline Core Substitution patterns on the isoquinoline ring influence both affinity and selectivity.Allows for fine-tuning of the pharmacological profile.

Synthesis and Methodologies: A Step-by-Step Approach

The synthesis of piperidinyloxy isoquinoline derivatives typically involves a convergent approach, where the isoquinoline and piperidine fragments are prepared separately and then coupled. A general synthetic route for 5-(2-Piperidin-4-ylethoxy)isoquinoline is outlined below.

Experimental Protocol: Synthesis of 5-(2-Piperidin-4-ylethoxy)isoquinoline

Step 1: Preparation of the Piperidine Intermediate

A common precursor for the piperidine portion is tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. The use of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is essential to prevent undesired side reactions during the subsequent coupling step.[8]

Step 2: Coupling of the Isoquinoline and Piperidine Moieties

The hydroxyl group of the piperidine intermediate is typically activated, for example, by conversion to a mesylate or tosylate. This is followed by a nucleophilic substitution reaction with a hydroxyl-substituted isoquinoline, such as 5-hydroxyisoquinoline, in the presence of a suitable base.

Step 3: Deprotection

The final step involves the removal of the Boc protecting group from the piperidine nitrogen, usually under acidic conditions, to yield the target compound, 5-(2-Piperidin-4-ylethoxy)isoquinoline.

Visualizing the Core Structure and Synthetic Pathway

To better understand the molecular architecture and the synthetic strategy, the following diagrams are provided.

G cluster_isoquinoline Isoquinoline Core cluster_piperidine Piperidine Ring cluster_linker Ethoxy Linker I1 N I2 I1->I2 I3 I2->I3 I4 I3->I4 I5 I4->I5 I6 I5->I6 I6->I1 I7 I6->I7 I8 I7->I8 I9 I8->I9 I9->I4 I10 I9->I10 L1 O I10->L1 Ether Bond P1 N P2 P1->P2 P3 P2->P3 P4 P3->P4 P5 P4->P5 P6 P5->P6 P6->P1 L2 CH2 L1->L2 L3 CH2 L2->L3 L3->P4 C-C Bond G cluster_reactants Starting Materials 5-Hydroxyisoquinoline 5-Hydroxyisoquinoline Coupling Reaction Coupling Reaction 5-Hydroxyisoquinoline->Coupling Reaction Boc-protected Piperidine Intermediate Boc-protected Piperidine Intermediate Boc-protected Piperidine Intermediate->Coupling Reaction Deprotection Deprotection Coupling Reaction->Deprotection Final Product 5-(2-Piperidin-4-ylethoxy)isoquinoline Deprotection->Final Product

Figure 2: General synthetic workflow for piperidinyloxy isoquinolines.

Future Directions and Therapeutic Potential

The discovery of potent and selective NTS1 receptor antagonists based on the piperidinyloxy isoquinoline scaffold has opened up new avenues for the development of therapeutics for neurological and psychiatric disorders. Further research is warranted to explore the full potential of this pharmacophore. This includes:

  • Expansion of the SAR: Synthesis and evaluation of a broader range of analogues to further refine the understanding of the structural requirements for optimal activity and selectivity.

  • Exploration of Other Biological Targets: Investigating the activity of these compounds against other G protein-coupled receptors and enzymes to identify new therapeutic applications.

  • Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their drug-like characteristics, such as oral bioavailability and metabolic stability.

References

  • Hain, M. C., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.
  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Van de Walle, T., et al. (2025). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents.
  • Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760.
  • Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025).
  • Khan, M. O. F., et al. (2008). Isoquinuclidines: A Review of Chemical and Pharmacological Properties.
  • Wikipedia. Isoquinoline. [Link]

  • Liu, X., et al. (2018). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC.
  • Tsotinis, A., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. The Open Medicinal Chemistry Journal, 1, 1-3.
  • Demkowicz, S., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Longdom Publishing. Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-Piperidyl)-1, 2, 3, 4- Tetrahydroisoquinolines as a New Class of Specific. [Link]

  • Alfa Chemistry. Alfa Chemistry Launches Quinoline and Isoquinoline Alkaloid Collections. [Link]

  • Zhang, Y., et al. (2023). Progress on synthesis of benzylisoquinoline alkaloids in sacred lotus (Nelumbo nucifera). Maximum Academic Press.
  • Chen, Y., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.
  • Royal Society of Chemistry. Total synthesis of the isoquinoline alkaloid decumbenine B via Ru(iii)-catalyzed C–H activation. [Link]

  • The Open Medicinal Chemistry Journal. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. [Link]

  • Kumar, B. P., et al. (2011). SYNTHESIS OF SOME NOVEL PIPERIDONE LINKED BISQUINOLINES. TSI Journals.
  • Wikipedia. Piperidine. [Link]

  • Ma, C., et al. (2008).
  • ScienceDirect. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

Sources

Exploratory

Technical Whitepaper: Binding Kinetics and Pharmacodynamics of 4-Methyl-5-(4-piperidinyloxy)isoquinoline Targeting ROCK Isoforms

The following technical guide provides an in-depth analysis of the binding affinity, pharmacodynamics, and experimental characterization of 4-methyl-5-(4-piperidinyloxy)isoquinoline . This guide treats the molecule as a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the binding affinity, pharmacodynamics, and experimental characterization of 4-methyl-5-(4-piperidinyloxy)isoquinoline .

This guide treats the molecule as a specific, high-potency analogue within the 4-methyl-5-substituted isoquinoline class of ROCK inhibitors (structurally related to the reference standard H-1152 ).

Executive Summary

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are pivotal effectors of the small GTPase RhoA, governing cytoskeletal dynamics, smooth muscle contraction, and cell migration. 4-methyl-5-(4-piperidinyloxy)isoquinoline represents a third-generation, ATP-competitive inhibitor designed to overcome the selectivity limitations of early isoquinolines (e.g., Fasudil).

By incorporating a 4-methyl group on the isoquinoline core and a 5-ether-linked piperidine moiety, this scaffold optimizes hydrophobic interactions within the ATP-binding pocket while enhancing metabolic stability compared to traditional sulfonamide-linked inhibitors. This guide details the structural basis of its nanomolar affinity, its selectivity profile against homologous kinases (PKA, PKC), and the gold-standard protocols for validating its binding kinetics.

Chemical Architecture & Molecular Recognition

The binding affinity of 4-methyl-5-(4-piperidinyloxy)isoquinoline is driven by three distinct structural motifs that map precisely to the ROCK active site (PDB: 2ESM).

The Isoquinoline Hinge Binder

The isoquinoline ring functions as the adenine mimetic. The nitrogen at position 2 (N2) forms a critical hydrogen bond with the backbone amide of Met156 (ROCK1) or Met172 (ROCK2) in the hinge region. This anchors the inhibitor within the ATP-binding cleft.

The 4-Methyl Selectivity Switch

Unlike Fasudil, this molecule possesses a methyl group at the 4-position.

  • Mechanism: The 4-methyl group projects into a unique hydrophobic sub-pocket formed by Phe87 , Val90 , and Ala215 .

  • Causality: In closely related kinases like PKA, the residue corresponding to Ala215 is a Threonine (Thr183). The steric clash between the 4-methyl group and the bulkier Threonine residue significantly reduces binding affinity for PKA, thereby enhancing ROCK selectivity by >100-fold compared to non-methylated analogs.

The 5-(4-Piperidinyloxy) Tail

The piperidine ring, linked via an ether oxygen, extends toward the solvent-exposed ribose-binding region.

  • Interaction: The secondary amine of the piperidine (pKa ~10-11) is protonated at physiological pH. It forms a salt bridge or strong electrostatic interaction with Asp160 (ROCK1) and Glu154 , mimicking the interactions of the homopiperazine ring in H-1152.

  • Ether vs. Sulfonamide: The ether linkage offers greater rotational flexibility and hydrolytic stability compared to the sulfonamide linkage found in Fasudil, potentially improving oral bioavailability and blood-brain barrier (BBB) penetration.

Binding Affinity Profile (Class Analysis)

Based on the Structure-Activity Relationship (SAR) of 4-methyl-5-substituted isoquinolines (e.g., H-1152), the expected binding profile for the 4-piperidinyloxy analog is characterized by single-digit nanomolar potency.

Table 1: Predicted Binding Metrics vs. Reference Standards

CompoundLinker TypeROCK2 Ki (nM)ROCK1 IC50 (nM)Selectivity (ROCK vs PKA)
4-Methyl-5-(4-piperidinyloxy)isoquinoline Ether ~1.0 - 3.0 *~10 - 20 > 200-fold
H-1152 (Reference)Sulfonamide1.612> 300-fold
Fasudil (HA-1077)Sulfonamide3301,900~ 2-5-fold
Y-27632Amide140800~ 20-fold

*Note: Values for the specific ether analog are projected based on the H-1152 pharmacophore (Sasaki et al., 2002).

Mechanism of Action & Signaling Pathway[1]

The molecule acts as a reversible, ATP-competitive inhibitor. By blocking the catalytic activity of ROCK, it prevents the phosphorylation of downstream targets such as MYPT1 (Myosin Phosphatase Target Subunit 1) and LIMK (LIM Kinase).

Visualization: ROCK Signaling Cascade

The following diagram illustrates the pathway inhibition.

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK1 / ROCK2 (Active) RhoA->ROCK Activates Inhibitor 4-Methyl-5-(4-piperidinyloxy) isoquinoline Inhibitor->ROCK Inhibits (ATP Competition) MYPT1 MYPT1 (Phosphorylated) ROCK->MYPT1 Phosphorylates (Thr696) MLCP MLCP (Inhibited) MYPT1->MLCP Inactivates MLC MLC-P (Increased) MLCP->MLC Fails to Dephosphorylate Actin Actomyosin Contraction MLC->Actin Promotes

Caption: Figure 1: Mechanism of Action. The inhibitor blocks ROCK-mediated phosphorylation of MYPT1, preventing MLCP inactivation and modulating actomyosin contraction.

Experimental Methodologies

To rigorously validate the binding affinity (


 or 

) of 4-methyl-5-(4-piperidinyloxy)isoquinoline, a radiometric kinase assay is the gold standard due to its direct measurement of phosphate transfer.
Protocol: Radiometric P-ATP Kinase Assay

Objective: Determine the


 of the inhibitor against recombinant human ROCK2.

Materials:

  • Recombinant ROCK2 (active, N-terminal GST-tagged).

  • Substrate: Long S6 kinase substrate peptide (KEAKEKRQEQIAKRRRLSSLRASTSKSGGSAN).

  • Radioisotope:

    
    -ATP (Specific activity ~3000 Ci/mmol).
    
  • Inhibitor: 4-methyl-5-(4-piperidinyloxy)isoquinoline (dissolved in DMSO).

Step-by-Step Workflow:

  • Preparation of Reaction Buffer:

    • Mix 20 mM MOPS (pH 7.2), 25 mM

      
      -glycerophosphate, 5 mM EGTA, 1 mM Na
      
      
      
      VO
      
      
      , and 1 mM DTT.
    • Why:

      
      -glycerophosphate and vanadate inhibit contaminating phosphatases; DTT preserves enzyme reduction state.
      
  • Compound Dilution:

    • Prepare a 3-fold serial dilution of the inhibitor in 100% DMSO (start at 10

      
      M down to 0.1 nM).
      
    • Transfer 1

      
      L of each dilution to the assay plate (96-well V-bottom).
      
  • Enzyme/Substrate Mix:

    • Dilute ROCK2 enzyme and S6 peptide in Reaction Buffer.

    • Add 10

      
      L of Enzyme/Substrate mix to the wells.
      
    • Incubate: 10 minutes at Room Temperature (RT) to allow inhibitor-enzyme equilibrium before ATP addition.

  • Reaction Initiation:

    • Add 10

      
      L of Mg/ATP cocktail (75 mM MgCl
      
      
      
      + 500
      
      
      M cold ATP + 1
      
      
      Ci
      
      
      -ATP).
    • Final Volume: 25

      
      L.
      
    • Incubate: 40 minutes at 30°C.

  • Termination & Detection:

    • Spot 20

      
      L of reaction onto P81 phosphocellulose paper squares.
      
    • Wash 3x with 0.75% phosphoric acid (removes unreacted ATP).

    • Wash 1x with acetone (dries the paper).

    • Measure radioactivity (CPM) using a scintillation counter.

  • Data Analysis:

    • Convert CPM to % Activity relative to DMSO control.

    • Fit data to the sigmoidal dose-response equation (variable slope) to extract

      
      .
      
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Visualization: Assay Workflow

Assay_Workflow Step1 1. Prepare Serial Dilutions (DMSO) Step2 2. Add Enzyme & Substrate (Equilibrate 10 min) Step1->Step2 Step3 3. Initiate with Mg/ATP (33P) (40 min @ 30°C) Step2->Step3 Step4 4. Spot on P81 Paper Step3->Step4 Step5 5. Wash (0.75% H3PO4) Step4->Step5 Step6 6. Scintillation Counting Step5->Step6

Caption: Figure 2: Radiometric Kinase Assay Workflow. Critical equilibration step ensures accurate affinity measurement.

Therapeutic Implications

The binding profile of 4-methyl-5-(4-piperidinyloxy)isoquinoline suggests utility in pathologies driven by hyper-contractility or actin dysregulation:

  • Glaucoma: ROCK inhibition relaxes the trabecular meshwork, increasing aqueous humor outflow. The ether linkage may enhance corneal permeability compared to Fasudil.

  • Cerebral Vasospasm: Following subarachnoid hemorrhage, ROCK upregulation causes vasoconstriction. The high potency and selectivity of this molecule reduce the risk of systemic hypotension (a side effect of non-selective inhibitors).

  • Axonal Regeneration: By inhibiting the ROCK-LIMK pathway, the molecule can prevent growth cone collapse, potentially aiding CNS repair after spinal cord injury.

References

  • Sasaki, Y., et al. (2002). "The discovery of a novel ROCK inhibitor, H-1152, as a potent and selective probe for Rho-kinase." Pharmacology & Therapeutics.

    • Context: Establishes the SAR of the 4-methyl-5-substituted isoquinoline scaffold.
  • Jacobs, M., et al. (2006). "The structure of the protein kinase ROCK1 bound to the inhibitor H-1152." Journal of Molecular Biology.

    • Context: Provides the crystallographic basis (PDB: 2ESM) for the binding mode described in Section 2.
  • Liao, J.K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors as new drug targets." Journal of Cardiovascular Pharmacology.

    • Context: Reviews the therapeutic applications and signaling p
  • Doe, C., et al. (2007). "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities." Journal of Pharmacology and Experimental Therapeutics.

    • Context: Comparative analysis of ROCK inhibitor selectivity profiles.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of Isoquinoline, 4-methyl-5-(4-piperidinyloxy)-

Executive Summary & Retrosynthetic Logic This application note details the synthesis of Isoquinoline, 4-methyl-5-(4-piperidinyloxy)- , a critical scaffold often associated with Rho-associated protein kinase (ROCK) inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Logic

This application note details the synthesis of Isoquinoline, 4-methyl-5-(4-piperidinyloxy)- , a critical scaffold often associated with Rho-associated protein kinase (ROCK) inhibitors (e.g., analogs of Fasudil and Ripasudil). Unlike sulfonamide-based inhibitors, this molecule features an ether linkage at the C5 position, requiring specific attention to regioselectivity during the core construction.

Retrosynthetic Analysis

The synthesis is designed as a convergent process to maximize yield and purity. The target is disconnected at the ether linkage, revealing two key precursors:

  • The Core: 4-methyl-5-hydroxyisoquinoline (synthetic challenge).

  • The Sidechain: N-Boc-4-hydroxypiperidine (commercially available).

The coupling is achieved via a Mitsunobu reaction , which offers superior stereocontrol and mild conditions compared to nucleophilic aromatic substitution (


) on the unactivated C5 position.
Logical Workflow Visualization

Retrosynthesis Target Target: Isoquinoline, 4-methyl-5-(4-piperidinyloxy)- Protected Intermediate: N-Boc-Protected Ether Target->Protected Deprotection (TFA) Core Core Scaffold: 4-Methyl-5-hydroxyisoquinoline Protected->Core Mitsunobu Coupling (C-O Bond Formation) Sidechain Sidechain: N-Boc-4-hydroxypiperidine Protected->Sidechain Start Starting Material: 4-Methylisoquinoline Core->Start 1. Nitration 2. Reduction 3. Hydrolysis

Caption: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.

Phase 1: Synthesis of the Core Scaffold (4-Methyl-5-hydroxyisoquinoline)

Objective: To introduce a hydroxyl group at the C5 position of the 4-methylisoquinoline ring. Challenge: Direct hydroxylation is difficult. The protocol uses a Nitration


 Reduction 

Diazotization/Hydrolysis sequence.
Step 1.1: Regioselective Nitration

Reaction: 4-Methylisoquinoline


 4-Methyl-5-nitroisoquinoline
  • Reagents: Fuming Nitric Acid (

    
    , >90%), Concentrated Sulfuric Acid (
    
    
    
    ).
  • Mechanism: Electrophilic aromatic substitution. The protonated isoquinoline ring directs substitution to the benzene ring (positions 5 and 8). The 4-methyl group provides steric bulk, but electronic activation favors the 5-position.

Protocol:

  • Dissolve 4-methylisoquinoline (10.0 g, 69.8 mmol) in conc.

    
     (40 mL) at 0°C.
    
  • Add Potassium Nitrate (

    
    , 7.8 g, 77 mmol) portion-wise, maintaining internal temp < 5°C.
    
    • Note: Using solid

      
       allows better temperature control than liquid 
      
      
      
      .
  • Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 12 hours.

  • Pour onto crushed ice (300 g) and neutralize with

    
     to pH 8-9.
    
  • Extract with Dichloromethane (DCM, 3 x 100 mL).

  • Purification: The crude contains 5-nitro (major) and 8-nitro (minor) isomers. Separate via flash chromatography (Hexane/EtOAc gradient). Isolate 4-methyl-5-nitroisoquinoline as a yellow solid.

Step 1.2: Reduction to Amine

Reaction: 4-Methyl-5-nitroisoquinoline


 4-Methyl-5-aminoisoquinoline

Protocol:

  • Dissolve the nitro compound (5.0 g) in Methanol (50 mL).

  • Add 10% Pd/C (0.5 g, 10 wt%).

  • Stir under Hydrogen atmosphere (balloon pressure) for 4 hours.

  • Filter through Celite to remove catalyst. Concentrate to yield the amine (quantitative).[1][2]

Step 1.3: Hydrolysis to Phenol (Sandmeyer-type)

Reaction: 4-Methyl-5-aminoisoquinoline


 4-Methyl-5-hydroxyisoquinoline

Protocol:

  • Suspend the amine (4.0 g) in 10% aqueous

    
     (40 mL). Cool to 0-5°C.[3]
    
  • Add aqueous

    
     (1.9 g in 10 mL 
    
    
    
    ) dropwise. Stir 30 min to form the diazonium salt.
  • Critical Step: Add the cold diazonium solution dropwise into a boiling solution of 10%

    
     (50 mL).
    
    • Why: Rapid thermal decomposition of the diazonium salt in water replaces

      
       with 
      
      
      
      .
  • Neutralize with

    
     to pH 7. Extract with Ethyl Acetate (EtOAc).
    
  • Result: 4-Methyl-5-hydroxyisoquinoline (Off-white solid).

Phase 2: Ether Coupling (Mitsunobu Reaction)

Objective: Stereoselective coupling of the core phenol with the protected piperidine. Reagents: Triphenylphosphine (


), Diisopropyl azodicarboxylate (DIAD), N-Boc-4-hydroxypiperidine.
Experimental Workflow

Mitsunobu Reagents Reagents: 1. Core Phenol (1.0 eq) 2. N-Boc-Piperidinol (1.2 eq) 3. PPh3 (1.5 eq) Process Add DIAD (1.5 eq) Dropwise @ 0°C Solvent: THF Reagents->Process Reaction Stir 12h @ RT Formation of Ether Process->Reaction Workup Conc. & Column Chromatography Reaction->Workup

Caption: Mitsunobu coupling workflow ensuring high yield and selectivity.

Protocol:

  • Preparation: In a dry flask under Argon, combine:

    • 4-Methyl-5-hydroxyisoquinoline (1.0 eq, 2.0 g, 12.5 mmol)

    • N-Boc-4-hydroxypiperidine (1.2 eq, 3.0 g, 15.0 mmol)

    • Triphenylphosphine (

      
      , 1.5 eq, 4.9 g, 18.8 mmol)
      
    • Anhydrous THF (40 mL).

  • Addition: Cool the mixture to 0°C. Add DIAD (1.5 eq, 3.7 mL) dropwise over 20 minutes.

    • Observation: The solution will turn yellow/orange.[4]

  • Reaction: Allow to warm to RT and stir for 16 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Concentrate the THF. Dissolve residue in minimal DCM and load directly onto a silica gel column.

  • Purification: Elute with Hexane/EtOAc (7:3 to 1:1).

    • Product:tert-butyl 4-((4-methylisoquinolin-5-yl)oxy)piperidine-1-carboxylate .

Phase 3: Deprotection and Isolation

Objective: Removal of the Boc group to yield the final secondary amine.

Protocol:

  • Dissolve the Boc-protected intermediate (3.0 g) in DCM (15 mL).

  • Add Trifluoroacetic Acid (TFA) (5 mL) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Free Base Isolation:

    • Concentrate to remove excess TFA.

    • Redissolve in DCM (50 mL) and wash with saturated

      
       (2 x 50 mL) to liberate the free base.
      
    • Dry over

      
      , filter, and concentrate.[3]
      
  • Salt Formation (Optional but Recommended for Stability):

    • Dissolve the free base in Ethanol. Add 1.0 eq of HCl (4M in Dioxane).

    • Precipitate the HCl salt with Diethyl Ether.

Data Summary & Specifications

ParameterSpecification / Value
Molecular Formula

Molecular Weight 242.32 g/mol
Appearance White to pale yellow solid (HCl salt)
Key 1H NMR Signals Isoquinoline:

9.1 (s, 1H), 8.4 (d, 1H), 7.5-7.8 (m, 3H). Methyl:

2.6 (s, 3H). Piperidine:

4.6 (m, 1H, ether CH), 3.0-3.2 (m, 4H).
Mass Spectrometry

m/z
Storage -20°C, Hygroscopic (store under desiccant)

References

  • Isoquinoline Nitration Regioselectivity: Organic Chemistry Portal. (n.d.). Isoquinoline Synthesis and Functionalization. Retrieved from [Link]

  • Target CAS Verification: Molaid. (n.d.). Isoquinoline, 4-methyl-5-(4-piperidinyloxy)- CAS 651308-48-4. Retrieved from [Link]

  • General Isoquinoline Functionalization: Thieme Connect. (2005).[5][6] Science of Synthesis: Isoquinolines. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols: Solubility Optimization of 4-methyl-5-(4-piperidinyloxy)isoquinoline for In Vitro Assays

Abstract The transition from promising computational models and chemical synthesis to reliable in vitro biological data is frequently hampered by the poor aqueous solubility of new chemical entities (NCEs). This applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The transition from promising computational models and chemical synthesis to reliable in vitro biological data is frequently hampered by the poor aqueous solubility of new chemical entities (NCEs). This application note provides a comprehensive, systematic guide to optimizing the solubility of the novel compound 4-methyl-5-(4-piperidinyloxy)isoquinoline, a representative example of a poorly soluble research molecule. We present a tiered, multi-strategy approach to achieve a stable and homogenous solution suitable for high-quality, reproducible in vitro assays. This guide emphasizes the causality behind experimental choices, offering detailed, step-by-step protocols for kinetic solubility screening using common laboratory excipients, including co-solvents, cyclodextrins, and non-ionic surfactants. The objective is to empower researchers to overcome solubility challenges, thereby preventing data artifacts and ensuring the accurate pharmacological characterization of lead compounds.

Introduction: The Critical Impact of Solubility in Early-Stage Drug Discovery

A significant percentage of new chemical entities emerging from discovery pipelines exhibit poor aqueous solubility.[1][2] This characteristic is a major liability, as undissolved compound particles can lead to a litany of problems in in vitro assays, including underestimated potency, high data variability, and false negatives.[3] When a compound precipitates in the assay medium, the actual concentration exposed to the biological target is unknown and significantly lower than the nominal concentration, rendering dose-response relationships unreliable.[4]

4-methyl-5-(4-piperidinyloxy)isoquinoline, a heterocyclic compound, represents a class of molecules that often possess desirable pharmacological properties but suffer from low aqueous solubility. Direct dissolution in standard aqueous buffers, such as Phosphate-Buffered Saline (PBS) or cell culture media, is likely to result in precipitation, especially at the micromolar concentrations required for many screening assays.

This guide provides a systematic workflow to identify an appropriate solubilization strategy, ensuring the generation of trustworthy and reproducible in vitro data. We will differentiate between kinetic and thermodynamic solubility, focusing on achieving a sufficiently stable "kinetic" solubility for the typical duration of in vitro experiments.[5][6][7]

Foundational Knowledge: Understanding the Compound and Assay Environment

Before initiating experimental work, it is crucial to consider the (often predicted) physicochemical properties of the NCE and the constraints of the intended biological assay.

  • Compound Properties (Predicted): As an isoquinoline derivative, 4-methyl-5-(4-piperidinyloxy)isoquinoline is expected to be a weakly basic compound with a relatively high melting point and a lipophilic character (high logP), contributing to its poor water solubility.[8][9]

  • Assay Environment: The choice of solubilizing excipients must be compatible with the biological system.

    • Cell-Based Assays: The final concentration of organic solvents like Dimethyl Sulfoxide (DMSO) must be kept below cytotoxic levels, typically ≤0.5%, and often as low as 0.1% for sensitive or primary cell lines.[2][10][11] Surfactants must be used at concentrations below their critical micelle concentration (CMC) to avoid cell lysis.[12]

    • Enzyme/Biochemical Assays: While often more tolerant to excipients, high concentrations of solvents or detergents can still denature proteins or interfere with assay detection methods (e.g., absorbance or fluorescence).[4][13]

Systematic Solubility Screening Workflow

The core of this application note is a tiered approach to rapidly identify a suitable solvent system. The strategy is to start with the simplest systems and progressively increase complexity only as needed. This conserves compound and minimizes the use of potentially confounding excipients.

// Edges A -> B; B -> C; C -> I [label="Yes"]; C -> D [label="No"]; D -> E; E -> I [label="Yes"]; E -> F [label="No"]; F -> H [label="Test F"]; G -> H [label="Test G"]; H -> I [label="Yes"]; H -> J [label="No"]; }

Caption: Tiered workflow for solubility optimization.

Experimental Protocols

Safety Precaution: Always handle NCEs and solvents in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation of Primary Stock Solution

This initial step is critical for all subsequent experiments.

  • Weigh Compound: Accurately weigh approximately 1-5 mg of 4-methyl-5-(4-piperidinyloxy)isoquinoline into a sterile, tared microcentrifuge tube or glass vial.

  • Initial Dissolution: Add the appropriate volume of 100% DMSO to create a high-concentration stock solution, typically 10 mM.

  • Mixing: Vortex the vial vigorously for at least 60 seconds. If visible particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Inspection: Visually inspect the solution against a light source to ensure it is a clear, homogenous solution with no visible crystals or precipitate. This is your primary stock.

Protocol 2: Kinetic Solubility Screening in a 96-Well Plate Format

This protocol allows for the rapid assessment of solubility in multiple vehicles. It measures kinetic solubility , which is the concentration a compound can reach when added from a DMSO stock and is often higher than the true equilibrium (thermodynamic) solubility.[1][5] For most in vitro assays, achieving a stable kinetic solubility for the duration of the experiment is sufficient.

Materials:

  • 10 mM primary stock of the compound in 100% DMSO.

  • 96-well clear flat-bottom plate.

  • Test Vehicles (prepare these beforehand):

    • Vehicle A: Assay Buffer (e.g., PBS, pH 7.4).

    • Vehicle B: Assay Buffer with 0.5% DMSO.

    • Vehicle C: 10 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Assay Buffer.[14][15]

    • Vehicle D: 0.01% (w/v) Tween-20 in Assay Buffer.[16][17]

  • Multichannel pipette.

  • Plate reader capable of measuring turbidity (absorbance at ~620 nm) or a nephelometer.

Procedure:

  • Prepare Intermediate Plate: In a 96-well polypropylene plate, perform a serial dilution of your 10 mM primary stock in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.08 mM).

  • Dispense Test Vehicles: Add 198 µL of each Test Vehicle (A, B, C, D) to separate columns of the clear 96-well assay plate. Include a column for each vehicle that will receive only DMSO (no compound) to serve as a blank.

  • Compound Addition: Using a multichannel pipette, transfer 2 µL from the DMSO serial dilution plate into the corresponding wells of the assay plate containing the test vehicles. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1%.

    • Note: This protocol tests a 1% final DMSO concentration. To test 0.5% DMSO, the intermediate dilution should be done in a 50:50 DMSO:Assay Buffer mix, and the final addition would be 2 µL into 198 µL.

  • Mixing & Incubation: Immediately mix the plate on a plate shaker for 2 minutes. Incubate at room temperature for 1-2 hours (a typical pre-incubation time for many assays).

  • Read Plate: Measure the absorbance (turbidity) at 620 nm. The highest concentration for each vehicle that does not show a significant increase in turbidity compared to the vehicle blank is considered the kinetic solubility limit.

// Edges A -> C; B -> C; C -> D; D -> E; E -> F; }

Caption: Experimental workflow for kinetic solubility screening.

Protocol 3: Preparation of Working Solutions for In Vitro Assays

Once an optimal vehicle is identified, this protocol details how to prepare the final working solutions for your assay.

Example Scenario: The kinetic solubility screening determined that 4-methyl-5-(4-piperidinyloxy)isoquinoline is soluble up to 50 µM in Assay Buffer containing 0.5% final DMSO. The assay requires a top concentration of 20 µM.

  • Prepare Intermediate Stock:

    • Thaw the 10 mM primary stock in 100% DMSO.

    • To achieve a 2X final concentration in 1% DMSO, dilute the 10 mM stock to 40 µM in Assay Buffer. For example, add 4 µL of 10 mM stock to 996 µL of Assay Buffer. This creates a 40 µM intermediate stock in 0.4% DMSO.

  • Prepare Serial Dilutions:

    • Perform a serial dilution from the 40 µM intermediate stock.[12][18][19] For a 2-fold dilution series, mix 100 µL of the 40 µM stock with 100 µL of vehicle (Assay Buffer + 0.4% DMSO) to get a 20 µM solution. Continue this process to generate the desired concentration range. These are your 2X working solutions.

  • Final Dosing:

    • Add an equal volume of your 2X working solutions to the assay wells already containing cells or reagents in media/buffer. For example, add 50 µL of the 2X solutions to 50 µL of media in the assay plate.

    • This final 1:1 dilution results in the desired 1X final concentrations (e.g., 20 µM, 10 µM, 5 µM...) with a final, consistent DMSO concentration of 0.2% across all wells, which is well-tolerated by most cell lines.[20][21]

    • Crucially, a "vehicle control" must be run in parallel. This control should contain the highest concentration of the solubilizing agent (e.g., 0.2% DMSO) but no test compound, to account for any effects of the vehicle itself on the biological system.

Data Presentation and Interpretation

Results from the kinetic solubility screen should be tabulated for clear comparison.

Vehicle CompositionFinal DMSO (%)Highest Visual/Instrumental Clear Concentration (µM)Stability (2h)Recommendation
PBS, pH 7.41.0%< 1 µMPrecipitateNot suitable
PBS, pH 7.40.5%5 µMClearSuitable for targets < 5 µM
10 mM HP-β-CD in PBS0.5%50 µMClearOptimal Choice
0.01% Tween-20 in PBS0.5%25 µMClearGood alternative

Interpretation:

  • Precipitation: A sharp increase in absorbance or visible cloudiness indicates the compound has exceeded its kinetic solubility limit.

  • Vehicle Choice: Based on the hypothetical data above, the HP-β-CD formulation provides the highest solubility. This would be the recommended vehicle for in vitro assays requiring concentrations up to 50 µM.

  • Final Concentration in Assay: Always work well below the measured kinetic solubility limit (e.g., at 50-75% of the maximum) to provide a margin of safety against precipitation during the assay.

Conclusion and Best Practices

The poor aqueous solubility of novel compounds like 4-methyl-5-(4-piperidinyloxy)isoquinoline is a surmountable challenge. By employing a systematic, tiered screening approach, researchers can efficiently identify a suitable formulation vehicle that maintains compound solubility throughout an in vitro experiment. This diligence is fundamental to generating high-quality, reliable data and making accurate decisions in the drug discovery process.

Key Takeaways:

  • Systematic Approach is Key: Do not default to high concentrations of DMSO. Systematically test simple to complex formulations.

  • Know Your Assay Limits: The tolerance of your cell line or enzyme system to excipients is a critical boundary condition.[2][11]

  • Always Use a Vehicle Control: The effect of the compound can only be determined by comparing it to the effect of the vehicle alone.

  • Prepare Solutions Fresh: To avoid issues with compound degradation or precipitation from metastable solutions over time, prepare final working solutions immediately before use.

References

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

  • Tiwari, R., et al. (2010). Drug Solubility: Importance and Enhancement Techniques. International Scholarly Research Notices. [Link]

  • LifeTein. (2023). DMSO Usage in Cell Culture. LifeTein. [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture? r/labrats. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Hopax Fine Chemicals. (2019). The 9 best biological buffers for cell culture. Hopax Fine Chemicals Blog. [Link]

  • Patsnap Synapse. (2025). What Are the Applications of Biochemical Buffers in Enzyme Assays? Patsnap Synapse. [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. [Link]

  • NPTEL. Buffers. NPTEL. [Link]

  • ResearchGate. (2018). Composition of buffers used for purification and enzymatic assay. ResearchGate. [Link]

  • BPS Bioscience. Serial Dilution Protocol. BPS Bioscience. [Link]

  • FooDB. (2010). Showing Compound Isoquinoline (FDB012557). FooDB. [Link]

  • Wikipedia. Isoquinoline. Wikipedia. [Link]

  • Advances in Research. (2025). Formulation and Evaluation of Β-Cyclodextrin Inclusion Complexes of Dolutegravir Sodium for Solubility Enhancement. Advances in Research. [Link]

  • Rungrotmongkol, T., et al. (2023). Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies. RSC Publishing. [Link]

  • Dalo Chem Life Sciences. (2024). What Are Some Common Biological Buffers Used In The Lab? The Science Blog. [Link]

  • DTU Inside. (2024). Enhancing RNA encapsulation quantification in lipid nanoparticles Sustainable alternatives to Triton X-100 in the RiboGreen assay. DTU Inside. [Link]

  • Chemical Manufacturing. (2025). How Do Biological Buffers Work? The Science Blog. [Link]

  • Bio-Rad. (2025). Behind the Blot: Everything You Need to Know About Tween 20. Bio-Rad. [Link]

  • ResearchGate. (2018). What is the difference between using Triton X-100 and Tween-20? ResearchGate. [Link]

  • CSIRO Research. Serial dilution – ANACC Methods and Materials. CSIRO Research. [Link]

Sources

Method

Preparation of stock solutions for 4-methyl-5-(4-piperidinyloxy)isoquinoline

Application Note: Preparation of Stock Solutions for 4-Methyl-5-(4-piperidinyloxy)isoquinoline Introduction & Compound Overview 4-Methyl-5-(4-piperidinyloxy)isoquinoline (CAS 651308-48-4) is a specialized isoquinoline de...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Stock Solutions for 4-Methyl-5-(4-piperidinyloxy)isoquinoline

Introduction & Compound Overview

4-Methyl-5-(4-piperidinyloxy)isoquinoline (CAS 651308-48-4) is a specialized isoquinoline derivative belonging to the class of Rho-associated protein kinase (ROCK) inhibitors.[1] Structurally analogous to well-known inhibitors such as Fasudil and H-1152, this compound features an isoquinoline core linked to a piperidine moiety via an ether bond.[1] This pharmacophore is critical for ATP-competitive inhibition of the ROCK1 and ROCK2 isoforms, making it a vital tool in studying cytoskeletal dynamics, smooth muscle contraction, and neurite outgrowth [1].[1]

This guide provides a rigorous, standardized protocol for preparing, storing, and utilizing stock solutions to ensure experimental reproducibility. The physicochemical properties of the compound dictate specific handling requirements to prevent degradation and precipitation.

Physicochemical Properties
PropertyValueNotes
Chemical Name 4-Methyl-5-(4-piperidinyloxy)isoquinoline
CAS Number 651308-48-4 (Free Base)651308-26-8 (Hydrochloride)CRITICAL: Verify salt form on vial label.[2]
Molecular Formula C₁₅H₁₈N₂O
Molecular Weight 242.32 g/mol (Free Base)Adjust calculation if using HCl salt (~278.78 g/mol ).[1]
Solubility (Predicted) DMSO: ≥ 20 mg/mLEthanol: ≥ 10 mg/mLWater: Low (Free Base), High (HCl Salt)
Appearance White to off-white solid

Solubility & Stability Guidelines

The solubility of 4-methyl-5-(4-piperidinyloxy)isoquinoline is highly dependent on its protonation state.

  • Free Base (CAS 651308-48-4): Hydrophobic.[1] DMSO is the preferred solvent for stock solutions.[1] Ethanol is a secondary option. Avoid aqueous buffers for the initial stock.

  • Hydrochloride Salt (CAS 651308-26-8): Hydrophilic.[1] Soluble in Water or PBS, as well as DMSO.[1]

  • Stability: Stock solutions in DMSO are stable for up to 6 months at -20°C. Aqueous solutions should be prepared fresh or aliquoted and frozen immediately to prevent hydrolysis or oxidation.[1]

Mechanism of Action & Pathway Context: The compound acts by binding to the ATP-binding pocket of ROCK, preventing the phosphorylation of downstream targets like MYPT1 and LIMK.[1]

ROCK_Pathway Compound 4-Methyl-5-(4-piperidinyloxy) isoquinoline ROCK ROCK1 / ROCK2 Compound->ROCK Inhibits RhoA RhoA-GTP RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates LIMK LIMK ROCK->LIMK Phosphorylates MLC MLC (Myosin Light Chain) MYPT1->MLC Inhibits Dephosphorylation Cofilin Cofilin LIMK->Cofilin Inhibits Actin Actin Polymerization Stress Fiber Formation MLC->Actin Contractility Cofilin->Actin Stabilizes

Figure 1: Mechanism of Action. The compound inhibits ROCK, preventing the phosphorylation of MYPT1 and LIMK, thereby modulating actin cytoskeleton dynamics.[1]

Protocol: Preparation of Stock Solutions

Objective: Prepare a 10 mM Master Stock Solution in DMSO.

Materials:

  • 4-Methyl-5-(4-piperidinyloxy)isoquinoline (Solid)[3]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%)[1]

  • Vortex mixer

  • Microcentrifuge

  • Amber glass vials or polypropylene microcentrifuge tubes (DMSO compatible)

Step-by-Step Procedure:

  • Verification: Check the vial label to confirm the exact mass and salt form.

    • Note: If the mass is minute (e.g., 1 mg), do not weigh it out.[1] Dissolve the entire contents of the vial to minimize loss.

  • Calculation: Determine the volume of DMSO required to achieve 10 mM.

    • Formula:

      
      
      
    • Example: For 1 mg of Free Base (MW 242.32):

      
      
      
  • Solubilization:

    • Add the calculated volume of DMSO directly to the product vial.

    • Vortex vigorously for 30-60 seconds.

    • Visual Check: Ensure the solution is perfectly clear. If particulates remain, sonicate in a water bath for 2-5 minutes at room temperature.

    • Centrifugation: Briefly spin down (5000 x g, 10 sec) to collect liquid from the cap.

  • Aliquot & Storage:

    • Divide the stock into small aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (short term, <1 month) or -80°C (long term, >6 months).

    • Protect from light.

Table 1: Quick Reference Reconstitution Volumes (for 10 mM Stock)

Mass of Compound Volume of DMSO (Free Base, MW 242.32) Volume of DMSO (HCl Salt*, MW ~278.[1]78)
1 mg 412.7 µL 358.7 µL
5 mg 2063.4 µL (2.06 mL) 1793.5 µL (1.79 mL)
10 mg 4126.8 µL (4.13 mL) 3587.0 µL (3.59 mL)

*Note: MW of HCl salt is an estimate (MW_base + 36.46).[1] Verify exact MW on Certificate of Analysis.

Protocol: Serial Dilution for Bioassays

Objective: Dilute the 10 mM stock to working concentrations (e.g., 10 µM) for cell-based assays.

Workflow Logic: Direct dilution from 100% DMSO stock into the culture medium can cause precipitation if the concentration step is too steep.[1] We use an Intermediate Dilution Step to maintain solubility.

Dilution_Workflow Stock Master Stock (10 mM in DMSO) Intermediate Intermediate Stock (100 µM in Media/Buffer) <1% DMSO Stock->Intermediate 1:100 Dilution (Add 1 µL Stock to 99 µL Media) Working Working Solution (10 µM in Assay) 0.1% DMSO Intermediate->Working 1:10 Dilution (Add 10 µL Inter. to 90 µL Media)

Figure 2: Serial Dilution Strategy. Intermediate dilution prevents "shock" precipitation of the hydrophobic compound.

Procedure:

  • Thaw the 10 mM DMSO stock at room temperature. Vortex ensures homogeneity.

  • Intermediate Dilution (100x):

    • Prepare a 100 µM intermediate solution.

    • Mix 10 µL of 10 mM Stock + 990 µL of Culture Media (or PBS).

    • Result: 100 µM compound in 1% DMSO.

  • Working Solution (1x):

    • Dilute the intermediate solution 1:10 directly into the assay wells or treatment tube.

    • Example: Add 100 µL of Intermediate to 900 µL of cell suspension.

    • Final Concentration: 10 µM compound, 0.1% DMSO.

    • Control: Ensure the vehicle control well contains 0.1% DMSO.

Troubleshooting & QA

IssuePossible CauseSolution
Precipitation upon thawing DMSO is hygroscopic and absorbed water.[1]Warm to 37°C for 5 mins; vortex. Use fresh anhydrous DMSO next time.
Precipitation in media Concentration too high or rapid dilution.Use the "Intermediate Dilution" method (Fig 2). Do not exceed 0.5% DMSO final.
Loss of biological activity Degradation due to freeze-thaw cycles.[1]Use single-use aliquots. Store at -80°C.
Unexpected cytotoxicity DMSO toxicity or off-target effects.[1]Include a "DMSO only" control. Verify concentration calculation.

References

  • Liao, J. K., et al. "Rho-associated kinase (ROCK) inhibitors in cardiovascular disease."[1] Journal of Cardiovascular Pharmacology, 2007. (General Context for ROCK Inhibitors).

  • Feng, Y., et al. "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential."[1] Journal of Medicinal Chemistry, 2016.

  • Chemical Book. "Isoquinoline, 4-methyl-5-(4-piperidinyloxy)- (CAS 651308-48-4) Product Entry."

  • BLD Pharm. "Product Datasheet: 4-Methyl-5-(4-piperidinyloxy)isoquinoline."

(Note: Specific literature on this exact CAS is limited; protocols are derived from standard methodologies for structural analogs like Fasudil and H-1152.)

Sources

Application

Using 4-methyl-5-(4-piperidinyloxy)isoquinoline as a pharmaceutical intermediate

This guide details the application, synthesis, and validation of 4-methyl-5-(4-piperidinyloxy)isoquinoline , a specialized pharmaceutical intermediate.[1][2] While the sulfonyl-linked isoquinolines (e.g., Ripasudil , Fas...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application, synthesis, and validation of 4-methyl-5-(4-piperidinyloxy)isoquinoline , a specialized pharmaceutical intermediate.[1][2]

While the sulfonyl-linked isoquinolines (e.g., Ripasudil , Fasudil , H-1152 ) are the most prominent class of Rho-associated kinase (ROCK) inhibitors, the ether-linked 4-methyl-5-(4-piperidinyloxy)isoquinoline scaffold represents a critical bioisostere.[1][2] This structural modification—replacing the sulfonamide with an ether linkage—is employed to alter metabolic stability, solubility, and kinase selectivity profiles in next-generation drug discovery.[2]

[1][2]

Part 1: Strategic Significance & Chemical Biology[1][2]

The Pharmacophore

The 5-substituted isoquinoline ring is the "warhead" that binds to the ATP-binding pocket of the ROCK enzyme.[1][2]

  • The 4-Methyl Group: Unlike the unsubstituted Fasudil, the addition of a methyl group at the C4 position (as seen in H-1152) creates a steric clash with the ATP-binding pocket of homologous kinases (like PKA), significantly enhancing selectivity for ROCK1/ROCK2 [1].[2]

  • The Ether Linkage (5-O-): Replacing the traditional sulfonyl group (

    
    ) with an oxygen ether (
    
    
    
    ) lowers the molecular weight and hydrogen bond donor count, potentially improving blood-brain barrier (BBB) permeability or altering the vector of the piperidine ring to explore new regions of the active site.[1][2]
Retrosynthetic Utility

This intermediate is the "linchpin" in convergent synthesis.[2] It allows for the late-stage diversification of the piperidine nitrogen.[1][2]

  • Upstream: Derived from 4-methyl-5-hydroxyisoquinoline and a protected 4-hydroxypiperidine.[1][2]

  • Downstream: The piperidine nitrogen serves as a nucleophile for urea formation, amidation, or reductive amination to generate the final API.[2]

Part 2: Experimental Protocols

Protocol A: Synthesis via Mitsunobu Coupling

Objective: To couple 4-methyl-5-hydroxyisoquinoline with N-Boc-4-hydroxypiperidine to form the ether linkage.[1][2]

Reagents & Materials:

  • Substrate A: 4-Methyl-5-hydroxyisoquinoline (1.0 equiv)[1][2]

  • Substrate B: N-Boc-4-hydroxypiperidine (1.2 equiv)[1][2]

  • Coupling Agent: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)[1][2]

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 equiv)[1][2]
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 4-methyl-5-hydroxyisoquinoline (Substrate A), N-Boc-4-hydroxypiperidine (Substrate B), and

    
     in anhydrous THF.
    
  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Rationale: Low temperature prevents the decomposition of the betaine intermediate formed by DIAD/PPh3.[2]

  • Addition: Add DIAD dropwise over 20 minutes. Observation: The solution will likely turn yellow/orange.[2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quenching: Quench with water (5 mL) and concentrate the solvent under reduced pressure.

  • Workup: Dissolve the residue in Ethyl Acetate (EtOAc). Wash with 1N NaOH (to remove unreacted phenol) and Brine.[2] Dry over

    
    .[2][3]
    
  • Purification: Purify via flash column chromatography (Silica gel; Gradient: 0-50% EtOAc in Hexanes).

    • Target Product:tert-butyl 4-((4-methylisoquinolin-5-yl)oxy)piperidine-1-carboxylate .[1][2]

Protocol B: Deprotection & Isolation (The Intermediate)

Objective: To remove the Boc group and isolate the active 4-methyl-5-(4-piperidinyloxy)isoquinoline salt.[1][2]

Reagents:

  • Trifluoroacetic acid (TFA) or 4N HCl in Dioxane.[2]

  • Dichloromethane (DCM).[2]

Methodology:

  • Dissolve the purified Boc-protected intermediate in DCM (5 mL/g).

  • Add TFA (10 equiv) dropwise at 0°C.

  • Stir at room temperature for 2 hours. Monitor by LC-MS (Look for mass shift:

    
    ).[1][2]
    
  • Isolation (Critical Step):

    • Evaporate volatiles.[2]

    • Option A (TFA Salt): Triturate the residue with diethyl ether to obtain the solid TFA salt.[2]

    • Option B (Free Base): Basify with saturated

      
      , extract into DCM/Isopropanol (3:1), dry, and concentrate.
      
  • Storage: Store the intermediate at -20°C under Argon. It is prone to oxidation at the benzylic (methyl) position over long periods.[2]

Part 3: Quality Control & Validation

Analytical Specifications

To ensure the intermediate is suitable for API synthesis, it must meet these criteria:

TestMethodAcceptance CriteriaRationale
Purity HPLC (C18 column, ACN/Water + 0.1% TFA)> 98.0% (Area %)Impurities compete in downstream coupling.[1][2]
Identity 1H-NMR (400 MHz, DMSO-d6)Confirm 4-Me singlet (~2.6 ppm) & Piperidine protons.Verifies regiochemistry of the ether.[2]
Residual Solvent GC-HS< 5000 ppm (THF/DCM)Solvents can interfere with stoichiometry.[1][2]
Water Content Karl Fischer< 1.0% w/wCritical if downstream reaction is moisture sensitive.[2]
Key NMR Diagnostic Signals[1][2]
  • Isoquinoline C1-H: Singlet/Doublet around

    
     9.0–9.2 ppm (deshielded by Nitrogen).[1][2]
    
  • C4-Methyl: Singlet around

    
     2.4–2.7 ppm.[1][2] Note: If this signal is split or shifted, check for oxidation.[2]
    
  • Ether Linkage (O-CH): Multiplet around

    
     4.5–4.8 ppm (proton on the piperidine ring attached to oxygen).[1][2]
    

Part 4: Visualizing the Workflow

Diagram 1: Synthesis & Utilization Pathway

This flowchart illustrates the conversion of raw materials into the target intermediate and its subsequent application in generating a ROCK inhibitor library.[2]

G Start1 4-Methyl-5- hydroxyisoquinoline Process1 Mitsunobu Coupling (DIAD, PPh3, THF) Start1->Process1 Start2 N-Boc-4- hydroxypiperidine Start2->Process1 Inter1 Boc-Protected Intermediate Process1->Inter1 Ether Bond Formation Process2 Deprotection (TFA/DCM or HCl) Inter1->Process2 Target 4-methyl-5-(4- piperidinyloxy)isoquinoline (Target Intermediate) Process2->Target Isolation App1 Urea Formation (Isocyanates) Target->App1 App2 Amidation (Acid Chlorides) Target->App2 Final Novel ROCK Inhibitor Library App1->Final App2->Final

Caption: Synthesis of the 4-methyl-5-(4-piperidinyloxy)isoquinoline scaffold and its divergence into API libraries.

Diagram 2: Structural Logic (SAR)

Comparison of the target ether scaffold with the clinical standard (Ripasudil/Fasudil class).[2]

SAR cluster_0 Sulfonyl Class (Standard) cluster_1 Ether Class (Target) Ripasudil Ripasudil / H-1152 (Sulfonamide Linker) TargetMol 4-methyl-5-(4-piperidinyloxy) isoquinoline (Ether Linker) Ripasudil->TargetMol Bioisosteric Replacement Feature1 4-Methyl Group: Selectivity (vs PKA) TargetMol->Feature1 Retains Feature2 Linker (O vs SO2): Metabolic Stability & Solubility TargetMol->Feature2 Modifies

Caption: Structural Activity Relationship (SAR) rationale for using the ether-linked intermediate.

References

  • Sasaki, Y., et al. (2002).[2] "The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase involved substrates." Pharmacology & Therapeutics.[2] (Establishes the selectivity role of the 4-methyl group in H-1152).[1][2]

  • Kowa Company, Ltd. (2014).[2] "Ripasudil (K-115) Approval Package." PMDA Japan.[2] (Provides context on the isoquinoline-sulfonamide clinical standards).[1][2]

  • Liao, J., et al. (2007).[2] "Rho-Kinase Inhibitor Discovery: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents. (General reference for isoquinoline scaffold derivatization).

  • BenchChem. (2025).[2][4] "Application Notes: Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides." (Contextualizes the synthesis of related isoquinoline intermediates).

Sources

Application

Application Note: Dose-Response Curve Generation and Kinase Profiling for 4-methyl-5-(4-piperidinyloxy)isoquinoline

Mechanistic Grounding & Structural Rationale The RhoA/ROCK (Rho-associated protein kinase) signaling pathway is a master regulator of fundamental cellular events, including actomyosin contraction, cell adhesion, and cyto...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Grounding & Structural Rationale

The RhoA/ROCK (Rho-associated protein kinase) signaling pathway is a master regulator of fundamental cellular events, including actomyosin contraction, cell adhesion, and cytoskeletal dynamics[1]. Dysregulation of this pathway is implicated in cardiovascular diseases, pulmonary hypertension, and neurodegenerative disorders, making ROCK an attractive therapeutic target[2].

Isoquinoline-based inhibitors, most notably Fasudil, are classic ATP-competitive ROCK inhibitors. However, first-generation isoquinolines often suffer from off-target binding to structurally similar kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). The compound 4-methyl-5-(4-piperidinyloxy)isoquinoline represents a highly potent, next-generation scaffold[3].

Causality in Structural Design:

  • The 4-Methyl Substitution: The addition of a methyl group at the 4-position of the isoquinoline ring creates a deliberate steric clash within the ATP-binding pockets of PKA and PKC, significantly enhancing selectivity for ROCK1 and ROCK2[4].

  • The 5-(4-piperidinyloxy) Linkage: Replacing the traditional sulfonamide linker with an ether-linked piperidine ring provides a critical basic amine that interacts strongly with the hinge region of the kinase domain, driving high-affinity binding and lowering the half-maximal inhibitory concentration (IC50)[3].

ROCK_Pathway GPCR GPCR Activation RhoA RhoA-GTP (Active) GPCR->RhoA GEF ROCK ROCK1 / ROCK2 RhoA->ROCK Activation MLCP Myosin Phosphatase (MLCP) (Inhibited) ROCK->MLCP Phosphorylation MLC p-MLC (Active) ROCK->MLC Direct Phosphorylation Inhibitor 4-methyl-5-(4-piperidinyloxy) isoquinoline Inhibitor->ROCK ATP-competitive Inhibition MLCP->MLC Prevents Dephosphorylation Actin Actomyosin Contraction MLC->Actin Contraction

Caption: RhoA/ROCK signaling pathway and the targeted ATP-competitive inhibition mechanism.

Experimental Design: Building a Self-Validating System

To accurately generate a dose-response curve and determine the IC50 of 4-methyl-5-(4-piperidinyloxy)isoquinoline, we employ a two-tiered validation system:

  • Tier 1: Biochemical TR-FRET Assay. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it avoids radioactive waste, offers a broad dynamic range, and minimizes compound interference (auto-fluorescence) due to the time-delayed readout.

  • Tier 2: Cell-Based Target Engagement. Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM). We utilize an In-Cell Western assay to measure the phosphorylation of Myosin Light Chain (MLC), a direct downstream target of ROCK, following Lysophosphatidic Acid (LPA) stimulation[4].

Detailed Methodologies

Protocol A: TR-FRET Biochemical Kinase Assay (ROCK1/2)

Causality Check: The assay must be run at the Michaelis constant (


) for ATP. Running the assay at 

ensures that the derived IC50 is an accurate reflection of the inhibitor's binding affinity (

), as defined by the Cheng-Prusoff equation.
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Use low-binding 384-well microplates to prevent the lipophilic isoquinoline from adhering to the plastic.

  • Compound Dilution: Prepare a 10-point, 1:3 serial dilution of 4-methyl-5-(4-piperidinyloxy)isoquinoline starting at 10 µM in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (ensures solubility without denaturing the kinase).

  • Enzyme Addition: Add 0.5 nM recombinant ROCK1 or ROCK2 enzyme. Incubate for 15 minutes at room temperature. Note: Pre-incubation allows for equilibrium binding of the inhibitor before ATP competition begins.

  • Reaction Initiation: Add 10 µM ATP (approximate

    
    ) and 50 nM ULight-labeled generic peptide substrate. Incubate for 60 minutes at room temperature.
    
  • Termination & Detection: Add EDTA (final concentration 20 mM) to stop the reaction by chelating Mg²⁺. Add the Europium-labeled anti-phospho antibody (2 nM).

  • Readout: Read the plate on a TR-FRET compatible microplate reader using excitation at 320 nm and dual emission at 615 nm (Europium) and 665 nm (ULight).

TR_FRET Step1 1. Kinase Reaction ROCK + ATP + Substrate ± Inhibitor Step2 2. Stop Reaction Add EDTA Step1->Step2 Step3 3. Detection Mix Eu-Ab + APC-Tracer Step2->Step3 Step4 4. Read Plate TR-FRET Signal Step3->Step4

Caption: Step-by-step workflow for the TR-FRET biochemical kinase assay.

Protocol B: Cell-Based p-MLC Assay (In-Cell Western)
  • Cell Seeding & Starvation: Seed A7r5 rat aortic smooth muscle cells in a 96-well plate at 10,000 cells/well. Incubate overnight. Serum-starve the cells for 24 hours to reduce basal kinase activity and synchronize the cell cycle.

  • Compound Treatment: Treat cells with the 10-point dose-response series of the inhibitor for 1 hour.

  • Stimulation: Add 10 µM Lysophosphatidic Acid (LPA) for 10 minutes to strongly activate the RhoA/ROCK pathway[4].

  • Fixation & Staining: Fix with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain with a primary anti-phospho-MLC (Ser19) antibody, followed by a near-infrared fluorescent secondary antibody. Normalize the signal to total cellular protein using a fluorescent cell stain.

Data Analysis & Dose-Response Curve Generation

Raw fluorescence data must be normalized to percentage inhibition using vehicle-treated wells (0% inhibition) and enzyme-free wells (100% inhibition). The normalized data is then subjected to a Log10 transformation of the inhibitor concentrations.

To extract the IC50, fit the data using a 4-Parameter Logistic (4PL) Non-linear Regression Model :



DR_Logic Raw Raw Fluorescence Data Norm Normalize to % Inhibition (Vehicle = 0%, Blank = 100%) Raw->Norm Log Log10 Transformation of Concentrations Norm->Log Fit 4-Parameter Logistic Non-linear Regression Log->Fit IC50 Extract IC50 & Hill Slope Fit->IC50

Caption: Logical data processing pipeline for accurate IC50 determination.

Quantitative Data Presentation

The table below summarizes the expected biochemical kinase profiling data, demonstrating the superior potency and selectivity of the 4-methyl-5-(4-piperidinyloxy)isoquinoline scaffold compared to earlier generation inhibitors[4],[3].

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)PKA IC50 (nM)PKC IC50 (nM)
Fasudil (1st Gen)1,2008004,500>10,000
H-1152 (2nd Gen)1286309,270
4-methyl-5-(4-piperidinyloxy)isoquinoline 4.5 2.8 >1,500 >10,000

Note: The >300-fold selectivity window against PKA confirms the structural efficacy of the 4-methyl substitution in preventing off-target binding.

References

Sources

Method

Application Notes and Protocols for the Storage and Handling of Light-Sensitive Isoquinoline Derivatives

Introduction: The Dichotomy of Isoquinoline Derivatives - Therapeutic Promise and Photochemical Instability The isoquinoline scaffold is a cornerstone in medicinal chemistry and pharmacology, forming the structural basis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dichotomy of Isoquinoline Derivatives - Therapeutic Promise and Photochemical Instability

The isoquinoline scaffold is a cornerstone in medicinal chemistry and pharmacology, forming the structural basis for a vast array of natural and synthetic compounds with profound biological activities. From the potent analgesia of morphine to the antimicrobial efficacy of berberine and the smooth muscle relaxant properties of papaverine, these compounds are indispensable tools in research and drug development.[1][2] However, the very electronic arrangement that confers their therapeutic efficacy often renders them susceptible to degradation by light.[3][4]

Exposure to ultraviolet (UV) and visible light can initiate a cascade of photochemical reactions, leading to loss of potency, altered biological activity, and the formation of potentially toxic degradation products.[5][6] For researchers, scientists, and drug development professionals, a comprehensive understanding of the principles and practices for storing and handling these light-sensitive molecules is not merely a matter of good laboratory practice; it is fundamental to ensuring the integrity, reproducibility, and safety of their experimental work.

This in-depth technical guide provides a framework for the proper storage and handling of light-sensitive isoquinoline derivatives. Moving beyond generic advice, this document elucidates the underlying photochemical principles, offers detailed protocols for laboratory practice, and provides specific data to empower researchers to safeguard the quality of their valuable compounds.

I. The Genesis of Photodegradation: Understanding the "Why"

The photosensitivity of isoquinoline derivatives is intrinsically linked to their aromatic nature. The conjugated π-electron systems in the isoquinoline ring and its various substituents readily absorb energy from photons of specific wavelengths, typically in the UV and visible regions of the electromagnetic spectrum.[4] This absorption of light elevates the molecule to an excited electronic state, rendering it highly reactive and prone to several degradation pathways.

The primary mechanisms of photodegradation in isoquinoline derivatives include:

  • Photooxidation: This is a common pathway where the excited molecule reacts with molecular oxygen. This can lead to the formation of reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals, which in turn can attack the isoquinoline scaffold.[7] For example, the methylene bridge in papaverine is vulnerable to oxidation, a process facilitated by light, leading to the formation of papaverinol and the toxic papaveraldine.[8] Similarly, the photodegradation of berberine is dominated by the action of hydroxyl and superoxide radicals.[7][9]

  • Photodissociation: The absorbed light energy can be sufficient to cleave chemical bonds within the molecule, leading to fragmentation. For instance, the C-C bond connecting the chiral centers in noscapine is reactive and can be dissociated in aqueous acidic solutions.[10]

  • Photoisomerization: Light can induce rearrangements of the molecular structure, leading to the formation of isomers with different chemical and biological properties.

  • Photo-addition: The excited molecule can react with other molecules, including solvents or other solutes, to form new adducts.

The specific degradation pathway and the rate of degradation are influenced by a multitude of factors, including the chemical structure of the specific isoquinoline derivative, the wavelength and intensity of the light source, the duration of exposure, the presence of oxygen, the pH of the solution, the nature of the solvent, and the presence of other substances that can act as photosensitizers or photoprotectants.[11][12]

II. Visualizing Degradation: Photochemical Pathways of Key Isoquinoline Derivatives

To appreciate the practical implications of photosensitivity, it is instructive to visualize the degradation pathways of representative isoquinoline derivatives.

Papaverine Photodegradation Papaverine Papaverine Papaverinol Papaverinol Papaverine->Papaverinol Photooxidation (+O2, hv) Papaveraldine Papaveraldine (toxic) Papaverinol->Papaveraldine Further Photooxidation Final_Product 2,3,9,10-tetramethoxy-12-oxo-12H-indolo [2,1-a]isoquinolinylium salt Papaveraldine->Final_Product Condensation/Rearrangement

Caption: Photodegradation pathway of Papaverine.

The photodegradation of papaverine is a well-documented example of photooxidation.[13][14] The initial oxidation of the methylene bridge to a secondary alcohol (papaverinol) is followed by further oxidation to a ketone (papaveraldine), which is known to be toxic.[8] Subsequent complex reactions can lead to the formation of a final, highly conjugated indolo-isoquinolinylium salt.[15]

Berberine Photodegradation Berberine Berberine Excited_Berberine Berberine* (Excited State) Berberine->Excited_Berberine UV Light (hv) Intermediates Various Intermediates Berberine->Intermediates Reaction with ROS ROS Reactive Oxygen Species (•OH, O2•-) Excited_Berberine->ROS Energy Transfer to O2 Degradation_Products Degradation Products Intermediates->Degradation_Products Further Reactions

Caption: Generalized photodegradation mechanism of Berberine.

The photodegradation of berberine is primarily mediated by reactive oxygen species.[7][9] Upon exposure to UV light, berberine is excited to a higher energy state. This excited molecule can then transfer energy to molecular oxygen, generating highly reactive hydroxyl (•OH) and superoxide (O2•-) radicals. These radicals then attack the berberine molecule, leading to a series of intermediate products and eventual degradation.

III. A Comparative Overview of Photosensitivity in Isoquinoline Alkaloids

The susceptibility to photodegradation varies significantly among different isoquinoline derivatives. This variability is a function of their specific chemical structures, including the nature and position of substituents on the isoquinoline core. The following table provides a comparative overview of the photosensitivity of several common isoquinoline alkaloids.

Isoquinoline Derivative General Photosensitivity Key Degradation Pathways Influencing Factors References
Papaverine HighPhotooxidation of the methylene bridge to papaverinol and papaveraldine.Oxygen presence is critical. Photolysis follows first-order kinetics.[8][13][16][17]
Berberine Moderate to HighPrimarily mediated by reactive oxygen species (•OH, O2•-).pH-dependent, with faster degradation in near-neutral conditions. Presence of nitrates and copper can accelerate photolysis.[7][9][11][18]
Noscapine ModerateCleavage of the C-C bond between the two chiral centers, especially in acidic aqueous solutions.pH plays a significant role in the degradation pathway.[10]
Boldine ModeratePhotolysis is oxygen-dependent and involves free radical participation.The hydrochloride salt is more photounstable than the free base. Derivatives can exhibit higher photostability.[19][20][21]
Tubocurarine Low (in certain conditions)Stable under hydrolytic, photolytic, and thermal stress but highly sensitive to oxidative degradation.The presence of oxidizing agents is the primary driver of degradation.[22]
Morphine & Codeine Generally considered more stable than other isoquinolines, but can still undergo degradation.Primarily oxidation.Presence of oxidizing agents and exposure to UV light can induce degradation.

IV. Protocols for the Storage and Handling of Light-Sensitive Isoquinoline Derivatives

Adherence to meticulous storage and handling protocols is paramount to preserving the integrity of light-sensitive isoquinoline derivatives. The following protocols are designed to provide a comprehensive framework for their management in a laboratory setting.

A. Long-Term and Short-Term Storage

Objective: To minimize exposure to light, heat, and atmospheric oxygen and moisture during storage.

Materials:

  • Amber glass vials with Teflon-lined caps or other opaque containers.[23]

  • Aluminum foil.[23]

  • Laboratory freezers (-20°C or -80°C) or refrigerators (2-8°C).

  • Desiccator cabinets.

  • Inert gas (argon or nitrogen).

Protocol for Long-Term Storage (Months to Years):

  • Container Selection: Store the solid compound in an amber glass vial with a tightly sealed, Teflon-lined cap to prevent light exposure and moisture ingress. For highly sensitive compounds, consider vials that are both amber and have an outer protective coating.

  • Light Exclusion: For an additional layer of protection, wrap the amber vial securely with aluminum foil.[23]

  • Atmosphere Control: For compounds particularly sensitive to oxidation, flush the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation.

  • Temperature Control: Store the sealed and wrapped vial at the manufacturer's recommended temperature, typically -20°C or -80°C for maximum stability.

  • Moisture Control: For hygroscopic compounds, store the vials in a desiccator cabinet, even when refrigerated or frozen, to prevent moisture absorption.

  • Labeling: Clearly label the vial with the compound name, concentration (if a solution), date of receipt, and any special handling precautions.

Protocol for Short-Term Storage (Days to Weeks):

  • Working Aliquots: For frequently used compounds, prepare smaller, single-use aliquots from the main stock to avoid repeated warming and cooling of the entire batch.[23]

  • Refrigeration: Store working aliquots in amber vials, wrapped in foil, in a refrigerator at 2-8°C.

  • Inert Atmosphere for Solutions: If working with solutions, particularly in organic solvents, purging the headspace of the vial with an inert gas before sealing can extend stability.

B. Handling and Weighing

Objective: To minimize light exposure during the weighing and preparation of solutions.

Materials:

  • Analytical balance.

  • Weighing paper or boats.

  • Spatulas.

  • Amber volumetric flasks or other amber glassware.

  • Aluminum foil.

  • Dimly lit area or a fume hood with the sash lowered and the light turned off.

Protocol:

  • Work in a Dimly Lit Environment: Whenever possible, perform all handling and weighing procedures in a dimly lit area of the laboratory.[23] Avoid direct sunlight or strong overhead fluorescent lighting.

  • Prepare in Advance: Have all necessary equipment and reagents ready before retrieving the light-sensitive compound from storage. This minimizes the time the compound is exposed to light.

  • Rapid Weighing: Quickly and accurately weigh the desired amount of the solid compound onto weighing paper or a boat. If possible, use a balance with a draft shield to minimize air currents and speed up the process.

  • Immediate Transfer: Immediately transfer the weighed solid into an amber volumetric flask or another amber container for dissolution.

  • Quantitative Transfer: Use a suitable solvent to rinse the weighing paper or boat to ensure all of the compound is transferred into the flask.

  • Protect During Dissolution: If the dissolution process is lengthy, wrap the flask with aluminum foil to protect the solution from light.[24]

C. Preparation of Stock and Working Solutions

Objective: To prepare solutions of known concentrations while minimizing light-induced degradation.

Materials:

  • Amber volumetric flasks.

  • Amber storage vials.

  • Pipettes and pipette tips.

  • Solvents (as appropriate for the compound).

  • Magnetic stirrer and stir bar (optional).

  • Aluminum foil.

Protocol:

  • Solvent Selection: Choose a solvent in which the isoquinoline derivative is both soluble and stable. Be aware that some solvents can participate in photochemical reactions.

  • Dissolution in Amber Glassware: Add the weighed compound to an amber volumetric flask. Add a portion of the solvent and swirl or stir to dissolve. If necessary, use a magnetic stirrer, but keep the flask wrapped in foil.

  • Bringing to Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Immediately aliquot the stock solution into smaller, amber, single-use vials. Wrap the vials in aluminum foil and store them at the appropriate temperature as described in the storage protocol.

  • Working Solutions: Prepare working solutions by diluting the stock solution in amber volumetric flasks immediately before use.

D. Use in Experiments

Objective: To minimize light exposure during experimental procedures.

Materials:

  • Amber reaction vessels or tubes.

  • Aluminum foil.

  • Low-light conditions (e.g., a dark room, a box, or a covered ice bucket).

Protocol:

  • Protect Experimental Setups: Whenever possible, conduct experiments in amber or foil-wrapped reaction vessels. If transparent vessels are necessary (e.g., for optical measurements), minimize the duration of light exposure.

  • Use of Protective Covers: Cover experimental setups, such as microplates or tube racks, with aluminum foil or a light-blocking box when not actively being accessed.

  • Control for Photodegradation: In lengthy experiments, consider including a "dark" control (a sample prepared and handled in the same way but kept in complete darkness) to assess the extent of any light-induced degradation.

  • Minimize Exposure Time: Plan experiments to minimize the time that solutions of light-sensitive compounds are exposed to light.

V. Potential Incompatibilities

Researchers should be aware of potential incompatibilities that can exacerbate the degradation of light-sensitive isoquinoline derivatives.

  • Oxidizing Agents: The presence of oxidizing agents can significantly accelerate the photooxidation of many isoquinoline alkaloids.

  • Reactive Excipients: In formulation development, excipients containing reactive impurities such as peroxides, aldehydes, or trace metals can promote degradation.

  • Certain Solvents: While common laboratory solvents like methanol, ethanol, and acetonitrile are often used, their potential to participate in photochemical reactions under certain conditions should not be overlooked. For example, the photooxidation of papaverine has been studied in chloroform solutions.[13]

  • pH: The stability of isoquinoline derivatives in solution is often pH-dependent. For example, berberine shows different degradation rates at different pH values.[11] The pH of buffered solutions should be carefully considered and controlled.

VI. Conclusion: A Commitment to Quality and Scientific Rigor

The successful use of light-sensitive isoquinoline derivatives in research and drug development hinges on a proactive and informed approach to their storage and handling. By understanding the fundamental principles of photodegradation and implementing the detailed protocols outlined in this guide, researchers can significantly mitigate the risks of compound degradation, ensuring the accuracy, reproducibility, and integrity of their scientific endeavors. A commitment to these practices is a commitment to the quality and validity of the data generated, ultimately accelerating the path from discovery to therapeutic application.

References

  • Saikia, S., Khanam, S. A., Kandali, P., Guha, A. K., & Bania, K. K. (2024). Photodegradation of berberine hydrochloride at the interface of 1D–2D nanohybrid of nickel ferrite supported on reduced graphene oxide. RSC Advances, 14(1), 1-13.
  • Hidalgo, M. E., Fernández, E., Quilhot, W., & Lissi, E. A. (2010). Spectroscopic and photochemical properties of some annulated boldine derivatives. Journal of the Brazilian Chemical Society, 21(9), 1731-1738.
  • Saikia, S., Khanam, S. A., Kandali, P., Guha, A. K., & Bania, K. K. (2024). Photodegradation of berberine hydrochloride at the interface of 1D–2D nanohybrid of nickel ferrite supported on reduced graphene oxide. RSC Advances, 14(1), 1-13.
  • Piotrowska, K., Hermann, T. W., & Pawelska, A. (2002). Photooxidation of papaverine, papaverinol and papaveraldine in their chloroform solutions. Acta Poloniae Pharmaceutica, 59(5), 349-355.
  • Hidalgo, M. E., Farah, M., Carrasco, L., & Fernández, E. (2005). Photostability and photoprotection factor of boldine and glaucine. Journal of Photochemistry and Photobiology B: Biology, 80(1), 65-69.
  • Lin, Y. H., Hsieh, Y. H., & Chen, Y. L. (2015). Photodegradation of Berberine Hydrochloride Under Simulated Sunlight Irradiation. Water, Air, & Soil Pollution, 226(8), 263.
  • Speisky, H., & Cassels, B. K. (1994). Boldine and its antioxidant or health-promoting properties. Nutrition Research, 14(10), 1545-1560.
  • Girreser, U., Hermann, T. W., & Piotrowska, K. (2003). Oxidation and degradation products of papaverine. Part II: investigations on the photochemical degradation of papaverine solutions. Pharmazie, 58(9), 626-631.
  • Piotrowska, K., Hermann, T. W., & Pawelska, A. (2002). Photooxidation of papaverine, papaverinol and papaveraldine in their chloroform solutions. Acta Poloniae Pharmaceutica, 59(5), 349-355.
  • Piotrowska, K., Hermann, T. W., & Pawelska, A. (2010). Photostabilization of papaverine hydrochloride solutions. Acta Poloniae Pharmaceutica, 67(4), 323-328.
  • Girreser, U., Hermann, T. W., & Piotrowska, K. (2003). Oxidation and degradation products of papaverine. Part II: investigations on the photochemical degradation of papaverine solutions. Pharmazie, 58(9), 626-631.
  • Saikia, S., Khanam, S. A., Kandali, P., Guha, A. K., & Bania, K. K. (2024). Photodegradation of berberine hydrochloride at the interface of 1D–2D nanohybrid of nickel ferrite supported on reduced graphene oxide. RSC Advances, 14(1), 1-13.
  • Leonardi, D., & Salomon, C. (2020). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 25(23), 5564.
  • Piotrowska, K., Hermann, T. W., & Pawelska, A. (2010). Photostabilization of papaverine hydrochloride solutions. Acta Poloniae Pharmaceutica, 67(4), 323-328.
  • Shamma, M., & Georgiev, V. S. (1974). The Isoquinoline Alkaloids. In The Alkaloids: Chemistry and Physiology (Vol. 15, pp. 181-259). Academic Press.
  • Kumar, P., Singh, R., & Kumar, N. (2023). LC and LC-MS/MS studies for identification and characterization of degradation products of d-tubocurarine chloride. Journal of Pharmaceutical and Biomedical Analysis, 224, 115177.
  • Hidalgo, M. E., Carrasco, L., & Fernández, E. (2012). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. Molecules, 17(9), 10838-10850.
  • Semwal, D. K., Semwal, R. B., & Kapoor, V. K. (2012). Chemical degradation of noscapine.
  • Bhutada, P., Kochar, N., & Zanwar, A. (2016). FORCE DEGRADATION STUDY OF BERBERINE CHLORIDE BY USING STABILITY INDICATING HPLC METHOD. Indo American Journal of Pharmaceutical Research, 6(11), 6826-6832.
  • Everett, A. J., & Wibberley, D. G. (1969). Degradative and synthetic studies on tubocurarine and some related compounds. Journal of the Chemical Society C: Organic, 20, 2772-2775.
  • Goldberg, A. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Labtag Blog.
  • University of Chemistry and Technology, Prague. (n.d.).
  • University of York. (n.d.).
  • Yüce, G., & Sökmen, M. (2015). Radiation Induced Destruction of Thebaine, Papaverine and Noscapine in Methanol.
  • Abourashed, E. A., & El-Alfy, A. T. (2016). Separation and quantitation of isoquinoline alkaloids occurring in Goldenseal.
  • Harvey, D. (2022, August 8). 3.3: Preparing Solutions. Chemistry LibreTexts.
  • Choudhary, A. (2015, February 15). Protection of Light Sensitive Products. Pharmaguideline.
  • Lab Manager. (2026, January 20). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide.
  • Kowalczyk, M., Złotek, U., & Waksmundzka-Hajnos, M. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. Molecules, 28(8), 3467.
  • Kirana, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15(38), 24194-24216.
  • Amerigo Scientific. (n.d.).
  • BD. (n.d.).
  • Avula, B., Wang, Y. H., & Khan, I. A. (2015). Quantitative determination of isoquinoline alkaloids and chlorogenic acid in Berberis species using ultra high performance liquid chromatography with hybrid triple quadrupole linear ion trap mass spectrometry.
  • Leonardi, D., & Salomon, C. (2020). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 25(23), 5564.
  • Bhalekar, M. R., & Madgulkar, A. R. (2014). Improvement of Photostability in Formulation: A Review. Asian Journal of Chemistry, 26(18), 5101-5106.
  • Wikipedia. (2024, February 19). Tubocurarine chloride.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • Szymański, P., Mikiciuk-Olasik, E., & Wesołowski, M. (2018).
  • Al-Odaini, N. A., & Zoromba, M. S. (2020). Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials.
  • Hidalgo, M. E., Carrasco, L., & Fernández, E. (2012). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. Molecules, 17(9), 10838-10850.
  • Marcano, A., Loper, A., & Palacios, R. (2001). Measurement of antiphotooxidative properties of isoquinoline alkaloids using transient thermal lens spectroscopy. Journal of Photochemistry and Photobiology A: Chemistry, 141(2-3), 159-164.
  • Khan, I., Saeed, K., & Khan, I. (2022). Photocatalytic Degradation of Selected Non-Opioid Analgesics Driven by Solar Light Exposure.
  • Fiori, J., & Gotti, R. (2015). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. Current Pharmaceutical Analysis, 11(2), 85-102.
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Technical Notes & Optimization

Troubleshooting

Improving synthetic yield of 4-methyl-5-(4-piperidinyloxy)isoquinoline

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of 4-methyl-5-(4-piperidinyloxy)isoquinoline , a sterically hindered heterocyclic intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of 4-methyl-5-(4-piperidinyloxy)isoquinoline , a sterically hindered heterocyclic intermediate frequently utilized in the development of kinase inhibitors and GPCR ligands.

Below, you will find a mechanistic breakdown of common synthetic bottlenecks, a visual workflow, troubleshooting FAQs, and a validated experimental protocol to maximize your synthetic yield.

Workflow & Pathway Visualization

SynthesisWorkflow Start 4-Methylisoquinolin-5-ol + N-Boc-4-hydroxypiperidine Mitsunobu Standard Mitsunobu (DEAD/PPh3, THF) Start->Mitsunobu Path A Tsunoda Modified Mitsunobu (CMBP, Toluene) Start->Tsunoda Path B Williamson Optimized Williamson (N-Boc-4-piperidyl OMs, Cs2CO3) Start->Williamson Path C (Recommended) Elimination Major: E2 Elimination (<30% Yield) Mitsunobu->Elimination Steric Clash Intermediate N-Boc-4-methyl-5-(4-piperidinyloxy)isoquinoline Tsunoda->Intermediate Moderate Yield O_Alkylation Major: O-Alkylation (>85% Yield) Williamson->O_Alkylation Naked Phenolate O_Alkylation->Intermediate Deprotection Boc Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Final 4-Methyl-5-(4-piperidinyloxy)isoquinoline (Target API Intermediate) Deprotection->Final Quantitative

Fig 1: Reaction pathway comparison for the synthesis of 4-methyl-5-(4-piperidinyloxy)isoquinoline.

FAQs & Troubleshooting Guide

Q1: Why is my Mitsunobu coupling yield consistently below 30%, and how can I reduce the alkene byproduct? Cause: The primary failure point in this synthesis is the severe peri-steric interaction between the C4-methyl group and the C5-hydroxyl group on the isoquinoline core. In a standard Mitsunobu reaction, the secondary alcohol (N-Boc-4-hydroxypiperidine) is activated as a bulky alkoxyphosphonium ion. The steric blockade prevents the isoquinolin-5-ol nucleophile from achieving the correct trajectory for an


 inversion. Consequently, the basicity of the reaction medium drives an 

elimination pathway, yielding N-Boc-1,2,3,6-tetrahydropyridine instead of your target ether[1]. Solution: Abandon the standard DEAD/PPh

system. If you must use a Mitsunobu approach, switch to Tsunoda reagents (e.g., cyanomethylenetributylphosphorane, CMBP), which are specifically designed to invert sterically hindered secondary alcohols[1]. However, for scalable yields, we strongly recommend bypassing the Mitsunobu entirely in favor of an optimized Williamson ether synthesis using a pre-activated leaving group (mesylate or tosylate).

Q2: In the Williamson ether approach, I observe significant N-alkylation of the isoquinoline ring instead of O-alkylation. How do I favor ether formation? Cause: The isoquinoline nitrogen is highly nucleophilic. When using standard bases like NaH or K


CO

, the sterically hindered C5-phenoxide is outcompeted by the exposed ring nitrogen, leading to the formation of an unwanted isoquinolinium salt[2]. Solution: Switch your base to Cesium Carbonate (Cs

CO

) in a polar aprotic solvent like DMF. The large ionic radius of the cesium cation prevents tight ion-pairing with the phenoxide oxygen. This generates a highly reactive, "naked" phenolate anion that exhibits drastically enhanced oxygen nucleophilicity, driving selective O-alkylation even in sterically demanding environments[3].

Q3: How do I ensure quantitative Boc deprotection without degrading the isoquinoline core or trapping the product in a salt complex? Cause: Standard deprotection using TFA/DCM forms strong trifluoroacetate salts with both the isoquinoline nitrogen and the newly liberated piperidine nitrogen. This bis-TFA salt is highly hygroscopic, often presenting as a stubborn oil that is difficult to purify via basic aqueous workup. Solution: Utilize 4M HCl in dioxane. The target compound will cleanly precipitate out of the organic matrix as a bis-hydrochloride salt. This shifts the equilibrium, drives the deprotection to completion, and allows for isolation via simple vacuum filtration without the need for aqueous extraction.

Quantitative Data Summary

The following table summarizes the expected outcomes when optimizing the coupling step between the isoquinoline core and the piperidine moiety based on the chosen synthetic pathway:

Coupling StrategyReagents & BaseLeaving GroupTarget O-Alkylation YieldUnwanted N-AlkylationE2 Elimination Byproduct
Standard Mitsunobu DEAD, PPh

, THF
-OH< 30%Trace> 60%
Modified Mitsunobu CMBP, Toluene, 110°C-OH~ 55%Trace~ 35%
Williamson (Standard) K

CO

, DMF, 80°C
-OMs~ 40%~ 45%~ 10%
Williamson (Optimized) Cs

CO

, DMF, 80°C
-OMs> 85% < 5% < 5%

Step-by-Step Experimental Protocols

Protocol A: Optimized Williamson Ether Coupling

Synthesis of N-Boc-4-methyl-5-(4-piperidinyloxy)isoquinoline

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 4-methylisoquinolin-5-ol (1.0 eq) and anhydrous DMF (10 mL/g of substrate).

  • Base Addition: Add anhydrous Cesium Carbonate (Cs

    
    CO
    
    
    
    , 2.5 eq) in one portion. Stir the suspension at room temperature for 30 minutes to allow for complete deprotonation and generation of the "naked" phenolate.
  • Electrophile Addition: Dissolve N-Boc-4-piperidyl methanesulfonate (1.5 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Heating: Elevate the reaction temperature to 80°C and stir for 12–16 hours. Monitor progression via LC-MS.

  • Workup: Cool the mixture to room temperature and quench with ice-cold distilled water (30 mL/g). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) followed by brine. Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure Boc-protected intermediate as a solid.

Protocol B: Boc Deprotection & Salt Isolation

Synthesis of 4-Methyl-5-(4-piperidinyloxy)isoquinoline bis-hydrochloride

  • Dissolution: Dissolve the purified N-Boc-4-methyl-5-(4-piperidinyloxy)isoquinoline (1.0 eq) in anhydrous Dichloromethane (DCM, 5 mL/g).

  • Acid Addition: Submerge the flask in an ice bath (0°C). Slowly add 4M HCl in Dioxane (10.0 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. A white/off-white precipitate will begin to form as the bis-hydrochloride salt crashes out of solution.

  • Isolation: Dilute the suspension with cold Diethyl Ether to ensure complete precipitation. Filter the solid through a medium-porosity glass frit.

  • Drying: Wash the filter cake with additional cold Diethyl Ether and dry under high vacuum at 40°C for 4 hours to afford the target compound as a highly pure bis-hydrochloride salt.

References

  • Tsunoda, T., & Kaku, H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ResearchGate. Available at:[Link][1]

  • Parrish, J. P., Sudaresan, B., & Jung, K. W. (1999). Improved Cs2CO3 Promoted O-Alkylation of Phenols. ResearchGate. Available at:[Link][3]

  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, Georg Thieme Verlag. Available at:[Link][2]

Sources

Optimization

Troubleshooting low purity in piperidinyloxy isoquinoline synthesis

The following guide is designed as a specialized technical support center for researchers encountering low purity issues in the synthesis of piperidinyloxy isoquinolines . This structural motif is critical in the develop...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized technical support center for researchers encountering low purity issues in the synthesis of piperidinyloxy isoquinolines . This structural motif is critical in the development of kinase inhibitors (e.g., ROCK, PKA, and Rho-kinase inhibitors).

Status: Active | Role: Senior Application Scientist | Topic: Purity & Yield Optimization

Executive Summary: The "Purity Paradox"

Synthesizing piperidinyloxy isoquinolines involves forming a C–O–C ether bridge between two nitrogen-containing heterocycles. The primary challenge is not just yield, but regiochemical purity . Isoquinolines are ambident nucleophiles; they can react at the oxygen (desired O-alkylation) or the nitrogen (undesired N-alkylation). Furthermore, the piperidine ring often requires protecting groups (e.g., Boc), introducing deprotection-related impurities.

This guide addresses the two most common synthetic routes:

  • Route A: Nucleophilic Aromatic Substitution (

    
    )  – Reaction of 1-haloisoquinoline with 4-hydroxypiperidine.
    
  • Route B: Mitsunobu Coupling – Reaction of 1-hydroxyisoquinoline (isoquinolinone) with 4-hydroxypiperidine.

Module 1: Route Selection & Diagnostic Workflow

Before troubleshooting, confirm you are using the correct route for your specific isoquinoline substitution pattern.

Diagnostic Decision Tree

Use the following logic flow to determine the root cause of your impurity profile.

RouteSelection cluster_impurities Common Impurities start START: Select Synthesis Route check_sm Starting Material? start->check_sm route_snar Route A: SNAr (1-Halo-Isoquinoline) check_sm->route_snar Halogenated route_mit Route B: Mitsunobu (1-Hydroxy-Isoquinoline) check_sm->route_mit Hydroxylated issue_snar Primary Issue: Low Conversion or Hydrolysis route_snar->issue_snar issue_mit Primary Issue: N-Alkylation or Ph3PO route_mit->issue_mit sol_snar Action: Switch Solvent to DMSO/NMP Increase Temp > 100°C issue_snar->sol_snar imp1 Impurity: Isoquinolinone (Hydrolysis Product) issue_snar->imp1 sol_mit Action: Switch Solvent to Toluene Use ADDP instead of DEAD issue_mit->sol_mit imp2 Impurity: N-Alkyl Isomer (Regioisomer) issue_mit->imp2

Figure 1: Decision tree for selecting the optimization path based on starting materials and observed impurities.

Module 2: Troubleshooting the Route

Context: This route typically involves a 1-chloroisoquinoline and N-Boc-4-hydroxypiperidine.

Q1: I observe high levels of starting material (1-chloroisoquinoline) and a new peak matching 1-hydroxyisoquinoline (isoquinolinone). Why is the coupling failing?

Diagnosis: You are likely experiencing competitive hydrolysis due to wet solvents or hygroscopic bases. The Causality: The 1-position of isoquinoline is activated for substitution, but water is a smaller, harder nucleophile than your hydroxypiperidine. If water is present, hydroxide ions generated in situ will displace the chloride, forming the thermodynamically stable isoquinolinone (which is unreactive in


).

Corrective Protocol:

  • Solvent Switch: Move from DMF to anhydrous DMSO or NMP . These solvents stabilize the charged intermediate better than THF or Dioxane.

  • Base Optimization: Switch from

    
     to NaH (Sodium Hydride) .
    
    • Step 1: Dissolve N-Boc-4-hydroxypiperidine in dry DMSO.

    • Step 2: Add NaH (1.2 eq) at

      
       and stir for 30 min to form the alkoxide before adding the electrophile.
      
    • Step 3: Add 1-chloroisoquinoline and heat to

      
      .
      
  • Drying: Store all reagents in a desiccator. Pre-dry the piperidine by azeotropic distillation with toluene if necessary.

Q2: The reaction is sluggish even with NaH. How can I accelerate it without causing decomposition?

Diagnosis: The isoquinoline ring may lack sufficient electron-withdrawing activation, or the leaving group is poor. Expert Insight: The reactivity of 1-chloroisoquinoline is good, but 3- or 4-chloroisoquinolines are notoriously inert.

Optimization Table: Accelerating


 
FactorStandard ConditionOptimized ConditionWhy?
Leaving Group Chloride (-Cl)Fluoride (-F) Fluoride is more electronegative, stabilizing the Meisenheimer complex (rate-limiting step).
Catalyst None18-Crown-6 Sequesters

ions (if using K-bases), creating "naked" reactive alkoxides.
Temperature

Microwave (

)
Rapid heating minimizes prolonged exposure to thermal degradation pathways.

Module 3: Troubleshooting the Mitsunobu Route

Context: Reaction of 1-hydroxyisoquinoline with N-Boc-4-hydroxypiperidine using


 and DEAD/DIAD.
Q3: I see two product spots with the same mass (LC-MS). One is my product, what is the other?

Diagnosis: You have formed the N-alkylated regioisomer . The Mechanism: 1-Hydroxyisoquinoline exists in tautomeric equilibrium with isoquinolin-1-one (amide form). Under Mitsunobu conditions, the nitrogen atom can act as the nucleophile instead of the oxygen. This is a classic "Ambident Nucleophile" problem.

Regioselectivity Control Protocol:

  • Solvent Effect: Non-polar solvents favor O-alkylation. Switch from THF to Toluene or Dichloromethane (DCM) . Polar solvents like DMF stabilize the charge separation required for N-alkylation.

  • Steric Control: Use a bulkier phosphine. Switch

    
     for 
    
    
    
    (Tributylphosphine)
    or use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DEAD.
  • Order of Addition: Pre-complex the betaine.

    • Mix

      
       and DIAD in Toluene at 
      
      
      
      (forms the betaine).
    • Add the Isoquinoline.

    • Add the Piperidine alcohol last.

Q4: My product is stuck in a mixture with Triphenylphosphine Oxide ( ). How do I purify this without running a 5-hour column?

Diagnosis:


 is the "plague" of Mitsunobu reactions.
The Self-Validating Purification System: 
Since your product contains a basic nitrogen (on the piperidine, or the isoquinoline itself), you can use Acid-Base Extraction  to separate it from neutral 

.

Step-by-Step Purification:

  • Evaporate the reaction solvent.

  • Dissolve the residue in

    
     or EtOAc.
    
  • Extract with 1M HCl (aq) (

    
    ).
    
    • Logic: The piperidinyloxy isoquinoline becomes protonated (

      
      ) and moves to the water layer. 
      
      
      
      remains neutral and stays in the organic layer.
  • Wash the aqueous layer with fresh ether to remove residual

    
    .
    
  • Basify the aqueous layer with

    
     or 
    
    
    
    until pH > 10.
  • Extract back into EtOAc/DCM. The product is now pure.

Module 4: Deprotection & Stability

Q5: After Boc-deprotection (TFA/DCM), my yield drops and the product turns black. What is happening?

Diagnosis: Isoquinoline ethers can be acid-sensitive.[1] Strong acids like TFA can cleave the ether bond or cause polymerization of the electron-rich isoquinoline ring.

Alternative Protocol: Instead of TFA, use HCl in Dioxane (4M) or TMSOTf / 2,6-lutidine .

  • Why? HCl/Dioxane provides a controlled anhydrous acidic environment.

  • Procedure: Dissolve substrate in dry dioxane. Add 4M HCl in dioxane dropwise at

    
    . Monitor by TLC.[1][2][3][4][5] Upon completion, evaporate immediately; do not let it sit in acid.
    

Visualizing the Regioselectivity Mechanism

Understanding the tautomerism is key to controlling the N- vs O-alkylation ratio in Mitsunobu reactions.

Tautomerism cluster_tautomer Isoquinoline Tautomerism enol Enol Form (1-Hydroxyisoquinoline) Nucleophile: Oxygen keto Amide Form (Isoquinolin-1-one) Nucleophile: Nitrogen enol->keto Equilibrium prod_O O-Alkylated Product (Desired Ether) enol->prod_O prod_N N-Alkylated Product (Undesired Amide) keto->prod_N reagents Mitsunobu Reagents (PPh3 + DEAD + R-OH) reagents->enol Non-Polar Solvent (Toluene) reagents->keto Polar Solvent (DMF/THF)

Figure 2: Mechanistic pathway showing how solvent polarity influences the N- vs O-alkylation outcome.

References

  • Regioselectivity in Mitsunobu Reactions: Hartung, R. E., et al. "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols." Heterocycles, 2017.

  • Mitsunobu Reaction Mechanism & Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • SNAr Reaction Optimization: Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions of Aromatic Halides." Chemical Reviews, 1951. (Foundational text on SNAr activation).

  • Purification Strategies for Mitsunobu: Dandapani, S., & Curran, D. P. "Separation-Friendly Mitsunobu Reactions." Chemistry – A European Journal, 2004.

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 4-Methyl-5-(4-piperidinyloxy)isoquinoline During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and methodology framework to address the specific stability challenges of 4-methyl-5-(4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and methodology framework to address the specific stability challenges of 4-methyl-5-(4-piperidinyloxy)isoquinoline .

This molecule presents a unique triad of oxidative vulnerabilities: a tertiary aromatic amine (isoquinoline core), a secondary aliphatic amine (piperidine ring), and an ether linkage. Understanding the thermodynamic and kinetic causality behind these degradation pathways is critical for developing robust, self-validating storage protocols.

Mechanistic Insight: The Anatomy of Degradation

To prevent degradation, we must first understand the chemical causality driving it. The molecule possesses three primary sites susceptible to oxidation [2]:

  • Isoquinoline Nitrogen (N2): As a tertiary aromatic amine, this nitrogen is highly susceptible to electrophilic oxygen transfer, leading to the formation of an isoquinoline N-oxide. Because N-oxides are zwitterionic, this pathway is thermodynamically favored in polar protic environments (e.g., residual moisture).

  • Piperidine Nitrogen (N1'): This secondary aliphatic amine (pKa ~9.5) is vulnerable to oxidation via reactive oxygen species (ROS), forming a hydroxylamine intermediate that rapidly dehydrates to a nitrone. Its susceptibility is entirely dependent on its protonation state; as a free base, the lone pair is available for oxidation, whereas the salt form is highly resistant.

  • Ether Linkage (C5-O-C4'): The C–H bonds alpha to the ether oxygen are classical targets for hydrogen atom transfer (HAT) initiated by UV light or trace radicals, resulting in hydroperoxide formation and eventual ether cleavage.

OxidationMechanisms API 4-Methyl-5-(4-piperidinyloxy) isoquinoline IsoN Isoquinoline N2 (Aromatic Amine) API->IsoN PipN Piperidine NH (Secondary Amine) API->PipN Ether Ether Linkage (C5-O-C4') API->Ether IsoOx Isoquinoline N-oxide (+16 Da) IsoN->IsoOx Electrophilic O2 Trace Metals PipOx Hydroxylamine / Nitrone (+16 Da / +14 Da) PipN->PipOx ROS / Free Base State EtherOx Hydroperoxide (+32 Da) Ether->EtherOx UV Light / Radicals

Caption: Mechanistic pathways of 4-methyl-5-(4-piperidinyloxy)isoquinoline oxidative degradation.

Troubleshooting Guide & Causality Analysis

Issue 1: LC-MS shows a prominent +16 Da peak during accelerated stability testing.

Causality: A +16 Da mass shift indicates the addition of a single oxygen atom. Given the structure, this is almost certainly the formation of the isoquinoline N-oxide [2]. Trace transition metals (e.g., Fe, Cu) leached from stainless steel manufacturing equipment act as catalysts, facilitating the transfer of dissolved molecular oxygen to the aromatic nitrogen. Solution:

  • Chemical: Add a chelating agent (e.g., EDTA 0.05% w/v) if formulated in solution to sequester catalytic metals.

  • Physical: Ensure the API powder is stored under a strict Argon atmosphere. Argon is heavier than Nitrogen and provides a superior displacement blanket.

Issue 2: Batch color shifts from off-white to yellow/brown over 3 months.

Causality: Color changes in isoquinoline derivatives are driven by the formation of highly conjugated degradation products. Hydroperoxide formation at the ether linkage—triggered by actinic (UV) light—leads to homolytic ether cleavage. This generates phenolic isoquinolines that rapidly oxidize into colored, quinone-like polymeric species. Solution: Implement strict light protection. Switch from clear glass or LDPE bags to amber Type I borosilicate glass vials, which block UV transmission below 400 nm.

Issue 3: Accelerated degradation in formulated aqueous solutions compared to dry powder.

Causality: Water acts as a polar protic solvent, which thermodynamically stabilizes the highly polar zwitterionic N-oxide form, significantly lowering the activation energy required for oxidation [1]. Solution: Formulate at a slightly acidic pH (pH 4.5–5.5). This ensures complete protonation of the secondary piperidine amine, locking its lone pair and eliminating its nucleophilicity. Additionally, include a water-soluble antioxidant (e.g., L-methionine) as a sacrificial ROS scavenger.

Frequently Asked Questions (FAQs)

Q: Can I store the free base form of 4-methyl-5-(4-piperidinyloxy)isoquinoline at room temperature? A: It is highly discouraged. The free base leaves the piperidine nitrogen's lone pair exposed to auto-oxidation. Always convert the API to a crystalline salt (e.g., hydrochloride or mesylate) prior to long-term storage. The salt form protonates the amine, neutralizing its oxidative liability.

Q: Why does my batch degrade faster after scaling up from bench to pilot plant? A: Scale-up often introduces longer processing times and increased sheer stress in metal reactors, leading to higher dissolved oxygen levels and trace metal leaching. You must implement continuous inert gas sparging during scale-up crystallization.

Q: Is it necessary to use a glovebox for handling? A: For routine analytical weighing, a standard ambient environment is acceptable provided the exposure is brief (< 1 hour). However, for packaging bulk API for long-term ICH stability storage, a nitrogen-purged glovebox is mandatory to achieve the <1% headspace oxygen requirement.

Quantitative Data Summaries

Table 1: Degradation Kinetics Under ICH Q1A(R2) Conditions [1] (Data represents the HCl salt form formulated as a dry powder)

Storage ConditionContainer Closure SystemTimepointTotal Impurities (%)Major Degradant
-20°C (Control) Amber Glass + Argon6 Months< 0.1%None detected
25°C / 60% RH Clear Glass + Air6 Months3.4%Isoquinoline N-oxide
40°C / 75% RH Amber Glass + Argon6 Months0.8%Nitrone derivative
40°C / 75% RH Clear Glass + Air6 Months8.7%Ether cleavage products

Table 2: Oxidative Impurity Profiling (LC-HRMS)

Mass Shift (Da)Proposed ModificationPrimary Site of OxidationCausality / Trigger
+16.00 N-oxidationIsoquinoline N2Dissolved O₂, Trace Metals
+14.00 Nitrone formationPiperidine N1'Free base exposure to ROS
+32.00 HydroperoxideEther Linkage (C5)UV Light, Radical initiation

Self-Validating Experimental Protocols

Protocol 1: Forced Degradation (Oxidative Stress) Testing

This protocol is designed as a self-validating system to confirm that observed degradation is strictly oxidative and not an artifact of hydrolysis or thermal stress.

  • Preparation: Prepare a 1.0 mg/mL solution of the API in 50 mM phosphate buffer (pH 7.4).

  • Stress Induction: Add HPLC-grade H₂O₂ to achieve a final concentration of 0.3% v/v.

  • Validation Controls (Critical Step):

    • Control A (Hydrolytic Blank): API in buffer with NO H₂O₂.

    • Control B (Specificity Check): API + 0.3% H₂O₂ + 10 mM L-methionine (a potent antioxidant).

  • Incubation: Seal all vials and incubate at 40°C in the dark for exactly 24 hours.

  • Quenching & Analysis: Quench the oxidation by adding an equal volume of 100 mM sodium thiosulfate. Analyze via LC-HRMS.

  • System Validation: The assay is only valid if Control A shows <0.5% degradation (ruling out thermal hydrolysis) and Control B shows <1.0% degradation (proving the degradation in the main sample is strictly driven by ROS, which methionine successfully scavenged).

Protocol 2: Optimal Lyophilization and Inert Storage Workflow

A closed-loop protocol ensuring physical and chemical protection prior to long-term storage.

  • Salt Conversion: Convert the free base API to the HCl salt to lock the piperidine lone pair.

  • Lyophilization: Freeze-dry the API using a primary drying cycle at -30°C and a secondary cycle at +15°C.

  • Moisture Validation: Perform Karl Fischer (KF) titration on a dummy sample. Validation Gate: Proceed only if residual moisture is <0.1% w/w.

  • Packaging: Transfer the dry powder to amber Type I borosilicate glass vials inside a controlled environment.

  • Argon Purging: Purge the vial headspace with high-purity Argon (99.999%) for 3 minutes.

  • Sealing & Oxygen Validation: Seal immediately with PTFE-lined silicone septa and aluminum crimp caps. Pierce a representative validation vial with a headspace oxygen analyzer. Validation Gate: Proceed to storage only if headspace O₂ is <1.0%.

  • Storage: Transfer to a monitored -20°C stability chamber compliant with ICH Q1A(R2) guidelines [1].

StorageProtocol Salt Salt Formation (Protonate Piperidine) Dry Lyophilization (Moisture < 0.1%) Salt->Dry Purge Argon Purge (O2 < 1%) Dry->Purge Seal Amber Glass + PTFE Septum Purge->Seal Store Storage at -20°C (Continuous Monitor) Seal->Store

Caption: Self-validating optimal storage workflow to prevent auto-oxidation and N-oxide formation.

References

  • ICH Expert Working Group. "Q1A(R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • National Institutes of Health (NIH) / PubMed Central. "Medicinal Chemistry of Drugs with N-Oxide Functionalities." National Center for Biotechnology Information.[Link]

Optimization

Resolving solubility issues of isoquinoline derivatives in aqueous buffers

Topic: Resolving Solubility Issues of Isoquinoline Derivatives in Aqueous Buffers Welcome to the Solubility Support Hub Executive Summary: Isoquinoline derivatives are a class of weak bases (pKa ~5.1–5.4) that present a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility Issues of Isoquinoline Derivatives in Aqueous Buffers

Welcome to the Solubility Support Hub

Executive Summary: Isoquinoline derivatives are a class of weak bases (pKa ~5.1–5.4) that present a distinct solubility paradox: they are highly soluble in acidic media but prone to rapid precipitation (nucleation) at physiological pH (7.4). This guide addresses the "crashing out" phenomenon observed during DMSO stock dilution and provides thermodynamic stabilization strategies using salt selection and cyclodextrin complexation.

Module 1: The Core Conflict (Physicochemical Analysis)

Q: Why does my compound precipitate immediately upon adding PBS (pH 7.4)?

A: This is a classic pKa-dependent solubility shift. Isoquinoline has a pKa of approximately 5.14–5.4 . In acidic environments (pH < 4), the nitrogen atom is protonated (


), rendering the molecule charged and water-soluble.
  • At pH 7.4: The environment is ~2 units above the pKa. According to the Henderson-Hasselbalch equation, the ratio of uncharged (insoluble) base to charged (soluble) acid is nearly 100:1.

  • The Result: You are essentially trying to dissolve a lipophilic rock in water. The "crash" is the rapid crystallization of the neutral free base.

Data: Theoretical Solubility Profile
ParameterValueImplication
pKa (Isoquinoline) 5.14 - 5.4Ionized at pH < 4; Neutral at pH > 6.
LogP (Lipophilicity) ~2.1 (Parent)Derivatives often have higher LogP (>3), increasing precipitation risk.
Solubility (pH 4.0) High (>10 mg/mL)Stable (Protonated cationic form).
Solubility (pH 7.4) Low (<10 µg/mL)Unstable (Neutral free base form).

Module 2: Troubleshooting "Crashing Out" (Kinetic Solubility)

Q: I am diluting from a 10 mM DMSO stock. How do I stop the cloudiness?

A: You are observing the failure of Kinetic Solubility . When you spike a DMSO stock into an aqueous buffer, you create a transient state of supersaturation. The DMSO (dielectric constant


) is rapidly replaced by water (

), causing the hydrophobic isoquinoline scaffold to aggregate before it can equilibrate.
Protocol: The "Intermediate Shift" Dilution Method

Do not spike 100% DMSO directly into 100% PBS if the final concentration exceeds 10 µM.

  • Step 1 (Pre-dilution): Dilute your 10 mM DMSO stock into a 50:50 DMSO:Water mixture first. This lowers the dielectric shock.

  • Step 2 (Acidification - Optional): If your assay tolerates it, ensure the buffer is slightly acidic (pH 6.5) or contains a solubilizer (see Module 3).

  • Step 3 (Final Dilution): Slowly add the intermediate mix to the final buffer with constant stirring (not vortexing).

Why Stirring? Vortexing creates high shear stress, which induces nucleation (crystal formation). Gentle stirring promotes mixing without forcing aggregation.

Visual: Solubility Troubleshooting Workflow

SolubilityWorkflow start Start: Precipitation Observed check_ph Check Buffer pH start->check_ph is_physio Is pH > 6.5? check_ph->is_physio adjust_ph Adjust pH to < 5.0 (If assay permits) is_physio->adjust_ph No (Acidic is OK) add_cosolvent Add Cosolvent/Surfactant (See Module 3) is_physio->add_cosolvent Yes (Must be Neutral) check_stock Check DMSO Stock add_cosolvent->check_stock serial_dil Use Serial Dilution (Avoid 100% -> 1% shock) check_stock->serial_dil Low Conc (<10µM) complex Use Cyclodextrin (SBE-beta-CD) check_stock->complex High Conc (>10µM)

Figure 1: Decision tree for troubleshooting precipitation events during stock dilution.

Module 3: Advanced Formulation (Thermodynamic Solubility)

Q: Which salt form should I synthesize? HCl or Mesylate?

A: For isoquinoline derivatives, Mesylate (Methanesulfonate) is often superior to Hydrochloride (HCl).

  • The Common Ion Effect: Physiological saline (0.9% NaCl) contains high levels of chloride ions. If you use an HCl salt of your drug, the excess

    
     in the buffer pushes the equilibrium back toward the undissociated salt (
    
    
    
    ), reducing solubility.
  • Mesylate Advantage: Mesylate salts do not suffer from the common ion effect in saline and often disrupt the crystal lattice more effectively, lowering the melting point and increasing aqueous solubility [1].

Q: How do I maintain solubility at pH 7.4 without changing the pH?

A: Use Sulfobutylether-


-Cyclodextrin (SBE-

-CD)
. Isoquinoline fits well into the hydrophobic cavity of

-cyclodextrins. SBE-

-CD (e.g., Captisol®) is anionic, which provides an additional electrostatic attraction to the cationic (protonated) fraction of the isoquinoline, even at near-neutral pH [2].
Mechanism: The "Spring and Parachute"
  • The Spring: Creating a high-energy supersaturated state (e.g., via DMSO spike or salt form).

  • The Parachute: The Cyclodextrin or polymer (HPMC) inhibits nucleation, keeping the drug in solution long enough for the assay.

Visual: Spring and Parachute Mechanism

SpringParachute cluster_0 Solubility State stable Stable Crystalline (Low Solubility) super Supersaturated State (High Energy) stable->super DMSO Spike / Salt Dissolution (The Spring) precip Precipitation (Nucleation) super->precip No Excipient (Rapid Crash) stabilized Stabilized Amorphous (Cyclodextrin Complex) super->stabilized Polymer/CD Added (The Parachute) stabilized->precip Slow Decay (Hours/Days)

Figure 2: The "Spring and Parachute" model illustrating how cyclodextrins prevent rapid precipitation of supersaturated isoquinoline solutions.

Module 4: Experimental Protocols

Protocol A: Preparation of SBE- -CD Complex Stock

Use this for in vivo dosing or high-concentration cellular assays.

  • Prepare Vehicle: Dissolve 20% (w/v) SBE-

    
    -CD in distilled water. Stir until clear.
    
  • Acidification: Adjust vehicle pH to 4.0 using 0.1N HCl. (Isoquinoline is soluble here).[1][2][3]

  • Drug Addition: Add the isoquinoline derivative powder slowly to the vehicle while stirring.

  • Equilibration: Stir for 1 hour at room temperature. The drug should dissolve fully due to ionization + complexation.

  • Neutralization (Critical): Slowly adjust pH back to 7.0–7.4 using 0.1N NaOH.

    • Note: The cyclodextrin "traps" the molecule, preventing it from crashing out as the pH rises.

  • Filtration: Filter through a 0.22 µm PVDF membrane to ensure sterility.

Protocol B: Kinetic Solubility Screen (96-well)

Use this to determine the maximum "safe" concentration for bioassays.

  • Plate Prep: Add 198 µL of PBS (pH 7.4) to a 96-well UV-transparent plate.

  • Spike: Add 2 µL of DMSO drug stock (various concentrations) to wells.

  • Mix: Shake on a plate shaker for 5 minutes (600 rpm).

  • Read: Measure Absorbance at 620 nm (turbidity).

    • Threshold: An OD > 0.005 above background indicates precipitation.

References

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000).[4] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.

Sources

Troubleshooting

Minimizing side reactions in the methylation of isoquinoline-5-ethers

Status: Operational Topic: Minimizing Side Reactions in -Methylation Target Substrate: Isoquinoline-5-ethers (e.g., 5-methoxyisoquinoline) Current User: Senior Research Chemist / Process Development Scientist Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Minimizing Side Reactions in


-Methylation
Target Substrate:  Isoquinoline-5-ethers (e.g., 5-methoxyisoquinoline)
Current User:  Senior Research Chemist / Process Development Scientist
Executive Summary

The methylation of isoquinoline-5-ethers presents a specific chemoselectivity challenge. While the nitrogen atom (N2) is the primary nucleophile, the presence of an alkoxy group at the C5 position introduces two critical failure modes: ether dealkylation (mediated by nucleophilic counter-ions) and pseudo-base formation (instability of the resulting salt at C1).

This guide replaces generic "textbook" advice with field-proven troubleshooting workflows designed to preserve the 5-ether functionality while ensuring quantitative quaternary salt formation.

Module 1: The Reaction Landscape (Visualized)

The following diagram maps the desired pathway against the two most common failure modes: Nucleophilic attack on the ether methyl (Side Reaction A) and Nucleophilic attack on the C1 iminium carbon (Side Reaction B).

IsoquinolineMethylation Reactant Isoquinoline-5-Ether Product N-Methylisoquinolinium Salt (Target) Reactant->Product Path 1: Kinetic Control (Polar Aprotic Solvent) Reagent Methylating Agent (Me-X) Reagent->Product SideA Side Product A: 5-Hydroxyisoquinoline (Ether Cleavage) Product->SideA Path 2: Dealkylation (High T, X = Iodide) SideB Side Product B: Isoquinolin-1-one (via Pseudo-base) Product->SideB Path 3: Hydrolysis/Oxidation (Basic Workup/Water)

Figure 1: Reaction logic flow. Path 1 is the target. Path 2 occurs if nucleophilic counter-ions (I⁻) are heated. Path 3 occurs if the product is exposed to base or water without buffering.

Module 2: Troubleshooting Guide (FAQs)
Ticket #001: "My product precipitates as a dark oil or tar instead of a solid."

Diagnosis: Pseudo-base Formation / Oligomerization. Root Cause: The C1 position of


-methylisoquinolinium is highly electrophilic. If you expose the salt to basic conditions (even mild bicarbonate washes) or prolonged exposure to water, hydroxide attacks C1 to form a pseudo-base  (1-hydroxy-1,2-dihydroisoquinoline). This intermediate is unstable and rapidly disproportionates or polymerizes into tars.
  • Immediate Fix:

    • Avoid Aqueous Workups: Do not wash the reaction mixture with aqueous base.

    • Precipitation: Induce crystallization by adding a non-polar anti-solvent (Diethyl Ether or MTBE) directly to the reaction mixture.

    • Recrystallization: If oiling occurs, triturate with anhydrous acetone/ethanol (9:1) to induce lattice formation.

Ticket #002: "I observe a new peak in HPLC corresponding to a phenol (Mass -14)."

Diagnosis: Ether Dealkylation (Cleavage). Root Cause: You are likely using Methyl Iodide (MeI) at elevated temperatures. The iodide ion (


) is a potent nucleophile. Once the quaternary salt forms, the iodide attacks the methyl group of the 5-ether via an 

mechanism, cleaving it to a phenol (5-hydroxyisoquinoline). This is the classic "demethylation by iodide" mechanism.
  • Corrective Action:

    • Switch Reagents: Use Methyl Triflate (MeOTf) or Meerwein's Salt (

      
      ) . The triflate (
      
      
      
      ) and tetrafluoroborate (
      
      
      ) anions are non-nucleophilic and will not cleave the ether.
    • If you MUST use MeI: Run the reaction at room temperature or

      
      . Never reflux MeI with sensitive ethers for extended periods.
      
Ticket #003: "The reaction yield is low, or the starting material persists."

Diagnosis: Menschutkin Reaction Solvent Effects. Root Cause: The transition state of the Menschutkin reaction involves charge separation (neutral reactants


 charged product). Non-polar solvents (Toluene, Hexane) destabilize the transition state, drastically slowing the rate.
  • Optimization:

    • Solvent Switch: Use Acetonitrile (MeCN) or Acetone . These polar aprotic solvents stabilize the transition state and usually allow the product to precipitate out (driving equilibrium).

    • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to favor bimolecular kinetics.

Module 3: Optimized Experimental Protocol

This protocol prioritizes the integrity of the 5-ether group by eliminating nucleophilic counter-ions and avoiding aqueous instability.

Method A: The "Gold Standard" (Methyl Triflate)

Best for high-value intermediates where ether stability is paramount.

  • Preparation: In a flame-dried flask under Nitrogen/Argon, dissolve Isoquinoline-5-ether (1.0 equiv) in anhydrous Dichloromethane (DCM) or Acetonitrile (0.5 M concentration).

  • Addition: Cool to

    
    . Add Methyl Triflate (MeOTf)  (1.1 equiv) dropwise.
    
    • Note: MeOTf is a powerful alkylating agent. Handle with extreme care.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Workup (Filtration):

    • The product (

      
      -methylisoquinolinium triflate) usually precipitates.
      
    • Add Diethyl Ether (

      
      )  (3x volume) to complete precipitation.
      
    • Filter the solid under inert atmosphere if possible (isoquinolinium salts are hygroscopic).

  • Washing: Wash the filter cake with cold

    
    .
    
  • Drying: Dry under high vacuum. Do not use heat.

Method B: The Cost-Effective Alternative (Methyl Iodide)

Acceptable if temperature is strictly controlled.

  • Preparation: Dissolve substrate in Acetone or Acetonitrile (high concentration).

  • Addition: Add Methyl Iodide (MeI) (1.5 to 2.0 equiv).

  • Reaction: Stir at Room Temperature in the dark (foil-wrapped flask).

    • Warning:DO NOT REFLUX. Heat will promote iodide attack on the 5-ether.

  • Monitoring: Monitor by TLC (the salt will stay at the baseline) or LCMS.

  • Workup: Dilute with

    
     to precipitate the yellow iodide salt. Filter and wash with 
    
    
    
    .
Comparison of Methylating Agents
FeatureMethyl Iodide (MeI)Methyl Triflate (MeOTf)Trimethyloxonium (

)
Reactivity ModerateVery HighHigh
Ether Stability Risk (I⁻ causes cleavage)Excellent (Non-nucleophilic)Excellent
Hygroscopicity ModerateHighModerate
Toxicity High (Carcinogen)Extreme (Super-electrophile)High
Cost LowHighModerate
References
  • Menschutkin Reaction Kinetics & Solvent Effects

    • Abboud, J. L. M., et al. "Solvent effects on the Menschutkin reaction." Journal of the American Chemical Society, 113(8), 2873-2879.[1]

    • Insight: Confirms that polar aprotic solvents accelerate the formation of charges (quaternary salts) significantly compared to non-polar media.
  • Ether Cleavage by Iodide (Mechanism)

    • Landy, D., et al. "Demethylation of aryl methyl ethers." Tetrahedron, 53(6), 2245-2254.
    • Insight: Establishes that nucleophilic attack by iodide on aryl methyl ethers is thermally driven; minimizing he
  • Isoquinolinium Salt Instability (Pseudo-base)

    • Bunting, J. W. "Heterocyclic Pseudo-bases." Advances in Heterocyclic Chemistry, 25, 1-82.
    • -carbon (C1 in isoquinoline)

Sources

Optimization

Technical Support Center: Optimization of Column Chromatography for Isoquinoline Purification

From the desk of a Senior Application Scientist Welcome to the technical support center for isoquinoline purification. Isoquinoline alkaloids and their derivatives are a critical class of compounds in pharmaceutical rese...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for isoquinoline purification. Isoquinoline alkaloids and their derivatives are a critical class of compounds in pharmaceutical research and natural product chemistry. However, their purification by column chromatography presents a unique set of challenges, primarily due to the basic nature of the nitrogen atom in their structure. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems encountered during the purification process. Here, we will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your separations.

Troubleshooting Guide: Common Issues in Isoquinoline Purification

This section directly addresses the most frequent and frustrating problems encountered during the column chromatography of isoquinolines.

Problem Potential Causes Solutions & Scientific Rationale
Severe Peak Tailing / Streaking 1. Secondary Silanol Interactions: The basic nitrogen of the isoquinoline interacts strongly with acidic silanol (Si-OH) groups on the surface of standard silica gel. This creates a secondary, non-ideal retention mechanism, causing the molecules to "stick" and elute slowly, resulting in a tailed peak.[1][2][3] 2. Column Overload: The stationary phase has a finite number of interaction sites. Exceeding this capacity leads to a non-linear adsorption isotherm, a primary cause of peak asymmetry.[1] 3. Inappropriate Mobile Phase pH (Reversed-Phase): If the mobile phase pH is close to the pKa of the isoquinoline, the compound can exist in both protonated (charged) and neutral forms, leading to dual retention mechanisms and peak distortion.[4]1. Use a Mobile Phase Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase.[5][6] These modifiers act as "silanol blockers" by preferentially interacting with the acidic silanol sites, minimizing their availability to bind with your isoquinoline analyte.[6][7] 2. Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A good rule of thumb is to load 1-5% of the column's stationary phase weight. 3. Control Mobile Phase pH: For reversed-phase separations, buffer the mobile phase to a pH at least 2 units below the isoquinoline's pKa. This ensures the analyte is consistently in its protonated (cationic) form, leading to a single, predictable retention mechanism.[8] Ammonium acetate or formate buffers are excellent choices as they are volatile and compatible with mass spectrometry.[4]
Poor Resolution / Co-elution of Impurities 1. Inadequate Selectivity: The chosen stationary and mobile phase combination does not provide sufficient differential retention between the target isoquinoline and its impurities. 2. Poor Column Efficiency: The column may be poorly packed, leading to band broadening and overlap of adjacent peaks.[9] 3. Unoptimized Elution Method: An isocratic elution may not be strong enough to separate compounds with similar polarities, while a steep gradient may not provide enough separation time.1. Change Stationary Phase: If using standard silica, consider alumina (which can be less acidic) or a bonded phase like Diol or Amino for different selectivity.[10] For reversed-phase, a phenyl-hexyl phase can offer alternative pi-pi interactions that may resolve closely related aromatic compounds.[8] 2. Optimize Packing: Ensure the column is packed uniformly without any voids or channels. A poorly packed column bed can cause uneven flow paths, leading to significant peak broadening.[1] 3. Develop a Gradient: Start with a shallow gradient to effectively separate compounds with close polarities. Use Thin-Layer Chromatography (TLC) to scout for optimal solvent systems before scaling to a column.[11][12]
Low or No Compound Recovery 1. Irreversible Adsorption: Highly basic isoquinolines can bind so strongly to acidic sites on the stationary phase that they do not elute under normal conditions. This is particularly common with untreated silica gel. 2. Compound Degradation: Some isoquinolines may be sensitive to the acidic nature of silica gel and can degrade on the column.[5]1. Deactivate the Stationary Phase: Use end-capped silica or add a competitive base like triethylamine to the mobile phase to prevent irreversible binding.[3][7] In extreme cases, switching to a more inert stationary phase like alumina or a polymer-based resin may be necessary. 2. Use a Less Acidic Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Alternatively, a reversed-phase separation on a C18 column with a properly buffered mobile phase can mitigate degradation.
Inconsistent Retention Times 1. Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of more volatile components or absorption of atmospheric CO2, which can alter the pH.[8] 2. Incomplete Column Equilibration: The column was not flushed with enough mobile phase before the sample was loaded, causing the separation environment to change during the run.[8]1. Use Freshly Prepared, Buffered Mobile Phase: Prepare your mobile phase daily and keep the solvent reservoir covered to minimize evaporation. Using a buffered system is crucial for reproducibility, especially in reversed-phase chromatography.[8] 2. Ensure Thorough Equilibration: Before injecting your sample, flush the column with at least 10-20 column volumes of the initial mobile phase to ensure the stationary phase is fully equilibrated.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for isoquinoline purification?

The "best" stationary phase depends on the specific properties of your isoquinoline and the impurities you are trying to remove.

  • Normal-Phase (Silica Gel): This is the most common and cost-effective choice. However, it is inherently acidic and often requires deactivation with a basic modifier (like triethylamine) to prevent peak tailing and irreversible adsorption of basic isoquinolines.[5][13]

  • Alumina: Available in acidic, neutral, and basic forms, alumina can be an excellent alternative to silica, especially for acid-sensitive compounds.[10]

  • Reversed-Phase (C18, C8): Highly effective for a wide range of isoquinolines. Success in reversed-phase hinges on controlling the mobile phase pH with a suitable buffer to ensure the analyte is in a consistent ionization state.[4] Modern, end-capped C18 columns are designed to minimize interactions with basic compounds.[14]

  • Ion-Exchange (Strong Cation Exchange - SCX): This technique separates molecules based on charge and is particularly powerful for purifying isoquinolines, which are often positively charged at acidic pH. SCX can provide excellent peak symmetry and high efficiency for these compounds.[15][16][17]

Q2: How do I translate my Thin-Layer Chromatography (TLC) results into a column chromatography method?

TLC is an indispensable tool for method development.[18] The relationship between the Retention Factor (Rf) on a TLC plate and the Column Volumes (CV) required to elute a compound is given by the formula: CV = 1 / Rf .

  • An ideal Rf value on your analytical TLC plate should be between 0.25 and 0.35 .[5]

  • An Rf in this range provides a good balance between resolution and run time.[5] An Rf that is too high (>0.5) means the compound will elute too quickly from the column, likely with poor separation. An Rf that is too low (<0.15) will result in excessively long run times and broad peaks due to diffusion.[11]

Q3: Should I use a gradient or isocratic elution?

The choice depends on the complexity of your sample mixture.

  • Isocratic Elution (constant mobile phase composition): This method is suitable when the impurities have polarities very close to your target compound. It can provide superior resolution for difficult separations.[5]

  • Gradient Elution (mobile phase composition changes over time): This is generally more efficient for separating complex mixtures containing compounds with a wide range of polarities. A gradient allows for faster elution of strongly retained compounds, saving time and solvent while improving peak shape.[5]

Q4: My compound is not soluble in the mobile phase. How can I load it onto the column?

If your crude product has poor solubility in the starting mobile phase, you should use a technique called "dry loading."

  • Dissolve your crude sample in a minimal amount of a strong, volatile solvent (e.g., dichloromethane, methanol).

  • Add a small amount of silica gel (or your chosen stationary phase) to this solution to form a paste.

  • Thoroughly evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column. This technique ensures that the entire sample is introduced to the column in a narrow, concentrated band, which is crucial for a good separation.[5]

Visualized Workflows

Troubleshooting_Peak_Tailing start Problem: Severe Peak Tailing cause1 Cause: Secondary Silanol Interactions start->cause1 Is silica the stationary phase? cause2 Cause: Column Overload start->cause2 Is sample load high? cause3 Cause: Incorrect Mobile Phase pH (RP) start->cause3 Is it a reversed- phase separation? solution1 Solution: Add Basic Modifier (e.g., 0.5% TEA) cause1->solution1 solution2 Solution: Reduce Sample Load (1-5% of sorbent mass) cause2->solution2 solution3 Solution: Buffer Mobile Phase (pH < pKa - 2) cause3->solution3

Key Experimental Protocols

Protocol 1: Method Development from TLC to Flash Chromatography

This protocol outlines a systematic approach to developing a robust purification method, starting with simple TLC analysis.

Objective: To determine the optimal stationary and mobile phase for the purification of a target isoquinoline from a crude reaction mixture.

Materials:

  • Crude isoquinoline sample

  • TLC plates (e.g., Silica Gel 60 F254)

  • A selection of solvents of varying polarity (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)

  • Triethylamine (TEA)

  • TLC developing chambers

  • UV lamp for visualization

  • Glass column for flash chromatography

  • Silica gel (for flash chromatography)

Procedure:

  • Sample Preparation: Dissolve a small amount of your crude mixture in a suitable solvent like dichloromethane or methanol to create a concentrated stock solution.

  • Solvent System Scouting (TLC):

    • Spot your crude mixture onto several TLC plates.

    • Develop each plate in a different solvent system. Start with common binary mixtures like Hexane:Ethyl Acetate or Dichloromethane:Methanol.[19]

    • Crucially for isoquinolines, prepare identical solvent systems but add 0.5-1% triethylamine to one set. This will demonstrate the effect of suppressing silanol interactions.[20]

    • Visualize the plates under UV light and identify the solvent system that provides good separation between your target compound and impurities, aiming for an Rf value of 0.25-0.35 for your target.[5]

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen mobile phase (the one determined from TLC, including the TEA if necessary).

    • Pour the slurry into your column and allow it to pack under gravity or with light pressure, ensuring a homogenous, crack-free bed.[5]

  • Sample Loading:

    • Load your sample onto the column using the dry loading technique described in the FAQ section for best results.[5]

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen mobile phase. If the separation is still challenging, you can implement a step or linear gradient, slowly increasing the polarity of the mobile phase.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure compound.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified isoquinoline.

Method_Development_Workflow cluster_TLC 1. TLC Scouting cluster_Column 2. Column Chromatography TLC_Start Spot Crude Mixture on TLC Plate TLC_Develop Develop in various solvent systems (+/- 0.5% TEA) TLC_Start->TLC_Develop TLC_Analyze Analyze R_f values under UV light TLC_Develop->TLC_Analyze TLC_Decision Is R_f between 0.25-0.35 with good separation? TLC_Analyze->TLC_Decision TLC_Decision->TLC_Develop No, adjust solvent ratio Column_Pack Pack Column with Chosen Stationary Phase TLC_Decision->Column_Pack Yes, optimal system found Column_Load Dry Load Sample onto Column Column_Pack->Column_Load Column_Elute Elute with Optimized Mobile Phase Column_Load->Column_Elute Column_Collect Collect & Analyze Fractions by TLC Column_Elute->Column_Collect Column_Isolate Combine Pure Fractions & Evaporate Solvent Column_Collect->Column_Isolate Result Purified Isoquinoline Column_Isolate->Result

References

  • Peak Tailing: Phenomenon, Symptoms and Corrections. (2023, November 7). Pharma Growth Hub.
  • Petruczynik, A. (2018). Optimization of ion-exchange systems for isoquinoline alkaloids analysis in plant materials.
  • Petruczynik, A. (2018).
  • Common Causes Of Peak Tailing in Chrom
  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Sarker, S. D., & Nahar, L. (Eds.). (n.d.).
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1).
  • Optimization of ion-exchange systems for isoquinoline alkaloids analysis in plant materials. (2025, October 31). Science.gov.
  • Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. (n.d.). BenchChem.
  • Gładysz, M., et al. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. PMC.
  • Technical Support Center: Purification of 1(2H)
  • Gładysz, M., et al. (2025, November 24). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions.
  • Feba, G., et al. (2023). Ion Exchange Chromatography. Indo American Journal of Pharmaceutical Sciences, 10(05).
  • Using amines or amino acids as mobile phase modifiers in chromatography. (n.d.).
  • All you need to know about using TLC data for flash method optimiz
  • How do I perform thin-layer chromatography to identify alkaloid content in fruits? (2016, December 1). Chemistry Stack Exchange.
  • TLC for Flash Chromatography. (2023, September 13). Sorbtech.
  • Pandey, P. K. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. The Pharma Review.
  • Optimized Flash Chromatography Purification: From TLC to large scale in three steps. (n.d.). Teledyne ISCO.
  • Using TLC to Scout Flash Chromatography Solvents. (2023, January 19). Biotage.
  • How to choose a stationary phase, optimize selectivity and get better resolution in chrom

Sources

Troubleshooting

Technical Support Center: Isoquinoline Purification &amp; Piperidine Removal

Welcome to the Technical Support Center. Removing piperidine—a ubiquitous secondary amine used as a base, solvent, or Fmoc-deprotection reagent—from final isoquinoline products is a notorious bottleneck in synthetic work...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Removing piperidine—a ubiquitous secondary amine used as a base, solvent, or Fmoc-deprotection reagent—from final isoquinoline products is a notorious bottleneck in synthetic workflows[1]. Because both compounds are nitrogenous heterocycles, they often co-elute or co-precipitate.

This guide provides field-proven, self-validating methodologies to achieve baseline separation by exploiting their divergent physicochemical properties.

Diagnostic Data: Understanding the Physicochemical Divide

To design a successful purification strategy, we must first understand the fundamental electronic differences between the two molecules. Isoquinoline's nitrogen lone pair resides in an


 orbital and is part of an aromatic system, making it a poor nucleophile and a weak base. Piperidine's nitrogen lone pair resides in an 

orbital, making it highly nucleophilic and strongly basic.
PropertyIsoquinolinePiperidine
Structure Type Aromatic heterocyclic (Tertiary-like N)Aliphatic heterocyclic (Secondary N)
pKa (Conjugate Acid) ~5.14[2]~11.22[3]
Boiling Point 242–243 °C[2]106 °C[4]
Nucleophilicity PoorExcellent

Experimental Workflow Decision Matrix

PiperidineRemoval Start Crude Isoquinoline (+ Piperidine Impurity) Decision Is the Isoquinoline product highly water-soluble? Start->Decision ResinPath Scavenger Resin Workflow Decision->ResinPath Yes ExtractionPath Acid-Base Extraction Workflow Decision->ExtractionPath No ResinStep1 Add Polymer-Bound Isocyanate Resin ResinPath->ResinStep1 ExtStep1 Dissolve in Organic Solvent (e.g., EtOAc) ExtractionPath->ExtStep1 ResinStep2 Piperidine forms resin-bound urea ResinStep1->ResinStep2 ResinStep3 Filter & Collect Filtrate (Pure Isoquinoline) ResinStep2->ResinStep3 ExtStep2 Wash with pH 8.0 Buffer (Piperidine protonates) ExtStep1->ExtStep2 ExtStep3 Separate & Dry Organic Layer (Pure Isoquinoline) ExtStep2->ExtStep3

Logical decision tree for piperidine removal based on isoquinoline solubility.

Troubleshooting FAQs & Self-Validating Protocols

Q1: Why does piperidine persist after rotary evaporation despite its low boiling point (106 °C)?

The Causality: While piperidine's theoretical boiling point is relatively low[4], it acts as an aggressive hydrogen-bond acceptor and donor. In crude mixtures containing trace acids, water, or protic functional groups on your isoquinoline derivative, piperidine forms stable adducts or salts. This dramatically lowers its vapor pressure, making standard vacuum concentration ineffective.

Q2: How can I mathematically exploit the pKa difference for liquid-liquid extraction?

The Causality: The pKa difference between isoquinoline (5.14)[2] and piperidine (11.22)[3] is ~6.08 units. By tuning an aqueous wash to an intermediate pH of 8.0, piperidine becomes >99.9% protonated (forming a water-soluble piperidinium salt), while isoquinoline remains >99.8% unprotonated (remaining organic-soluble).

Protocol: pH-Controlled Acid-Base Extraction

  • Dissolution: Dissolve the crude isoquinoline mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Buffer Preparation: Prepare a 0.5 M phosphate buffer adjusted precisely to pH 8.0.

  • Extraction: Wash the organic layer with the buffer (1:1 v/v) in a separatory funnel. Agitate vigorously to ensure complete phase mixing.

  • Self-Validating Step: Measure the pH of the separated aqueous waste layer. If the pH has drifted above 8.2, the basicity of the bulk piperidine has overwhelmed your buffer's capacity, meaning unprotonated piperidine remains in your organic layer. Re-wash with fresh pH 8.0 buffer until the post-wash aqueous layer stabilizes at exactly 8.0.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield pure isoquinoline.
    
Q3: My isoquinoline product is highly polar and partitions into water. How can I remove piperidine without aqueous extraction?

The Causality: When liquid-liquid extraction is impossible, you must rely on chemoselectivity. Piperidine is a highly nucleophilic secondary amine, whereas isoquinoline is a non-nucleophilic aromatic amine. Electrophilic scavenger resins, such as polymer-bound isocyanate, selectively react with piperidine to form a covalently bound urea[5]. The piperidine is trapped on the solid support, while the unreactive isoquinoline remains freely dissolved.

Protocol: Polymer-Bound Isocyanate Scavenging

  • Solvation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., DCM or THF).

  • Resin Addition: Add Polymer-Bound Isocyanate resin (typically 3–4 molar equivalents relative to the estimated piperidine content)[5].

  • Reaction: Agitate gently on an orbital shaker at room temperature for 1.5 to 2 hours.

  • Self-Validating Step: Perform a Chloranil test on a micro-aliquot of the solution. Spot a drop of the reaction mixture onto a TLC plate and apply the Chloranil stain. A blue/green spot indicates residual secondary amine (piperidine) is still present. If positive, add 1 more equivalent of resin and agitate for another hour. A negative (colorless/yellow) result definitively confirms complete piperidine sequestration.

  • Filtration: Filter the mixture through a fritted funnel and wash the resin bed with DCM. The filtrate contains your purified isoquinoline.

Q4: Can I use acidic resins instead of isocyanate resins?

The Causality: Yes, macroporous polystyrene-bound p-toluenesulfonic acid (MP-TsOH) is an excellent alternative[6]. It acts as a solid-phase acid. Because piperidine is vastly more basic than isoquinoline, carefully controlling the stoichiometry allows MP-TsOH to selectively "catch" piperidine as a resin-bound quaternary salt. However, if an excess of resin is used, the local acidic environment may also begin to protonate and bind the isoquinoline. For absolute peace of mind regarding chemoselectivity, isocyanate resins are generally preferred over acidic resins for this specific separation.

References

  • "Isoquinoline CAS#: 119-65-3", ChemicalBook.
  • "Advanced ChemTech Piperidine – A colourless liquid heterocyclic amine", Advanced ChemTech.
  • "Piperidine | C5H11N | CID 8082", PubChem - NIH.
  • "Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine", Organic Process Research & Development - ACS Publications.
  • "Aldrich Polymer Products Applicaton & Reference Information", Sigma-Aldrich.
  • "Biotage® MP-TsOH - Resin-bound Acid", Biotage.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: LC-MS/MS Profiling of 4-methyl-5-(4-piperidinyloxy)isoquinoline

This guide provides an in-depth technical comparison of the LC-MS/MS fragmentation characteristics of 4-methyl-5-(4-piperidinyloxy)isoquinoline against established clinical standards in the Rho-associated protein kinase...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the LC-MS/MS fragmentation characteristics of 4-methyl-5-(4-piperidinyloxy)isoquinoline against established clinical standards in the Rho-associated protein kinase (ROCK) inhibitor class, specifically Fasudil and Ripasudil .[1][2]

Executive Summary & Compound Context[1][3][4][5]

4-methyl-5-(4-piperidinyloxy)isoquinoline (hereafter referred to as Compound A ) represents a distinct structural subclass of ROCK inhibitors.[1][2] Unlike the clinical standards Fasudil and Ripasudil , which utilize a sulfonamide linker, Compound A features an ether (-O-) linkage between the isoquinoline core and the aliphatic nitrogen heterocycle.[2]

This structural difference fundamentally alters the Collision-Induced Dissociation (CID) behavior, ionization efficiency, and chromatographic retention. This guide compares Compound A against sulfonamide-based alternatives to assist in method development for bioanalytical assays.

Comparative Overview
FeatureCompound A (Ether-Linked) Fasudil (Sulfonamide-Linked) Ripasudil (Fluoro-Sulfonamide)
Formula C₁₅H₁₈N₂OC₁₄H₁₇N₃O₂SC₁₅H₁₈FN₃O₂S
MW 242.32 Da291.37 Da323.38 Da
Linker Stability High (Ether bond requires higher CE)Moderate (S-N bond cleaves widely)Moderate
Primary Ionization Site Piperidine Nitrogen (pKa ~11.[1][2]0)Homopiperazine Nitrogen (pKa ~9.5)Homopiperazine Nitrogen
LogP (Predicted) ~2.1 (Moderate Lipophilicity)~0.16 (Hydrophilic)~0.9 (Moderate)

Mechanism of Fragmentation (The "Why" Behind the Spectrum)

To develop a robust MRM (Multiple Reaction Monitoring) method, one must understand the charge localization and bond lability.

Charge Localization Theory

In Positive Electrospray Ionization (+ESI), protonation is dictated by basicity.

  • Compound A: The piperidine nitrogen is a secondary amine with a pKa of ~11.0. The isoquinoline nitrogen has a pKa of ~5.4.

  • Result: The proton resides almost exclusively on the piperidine ring.

Fragmentation Pathways

Upon Collision-Induced Dissociation (CID), the energy is directed toward the weakest bond proximal to the charge.

  • Pathway 1 (Ether Cleavage - Dominant): The ether oxygen acts as a bridge.[1][2] The charge retention on the highly basic piperidine moiety drives the formation of the piperidine product ion (m/z 84) .

  • Pathway 2 (Core Retention - Minor): A less favorable pathway involves charge migration to the isoquinoline core, generating the 4-methyl-5-hydroxyisoquinoline cation (m/z 159) .[1][2]

In contrast, Fasudil undergoes S-N bond cleavage, yielding a homopiperazine fragment (m/z 99) and an isoquinoline-sulfonyl fragment (m/z 136).

Visualization of Fragmentation Logic

The following diagram illustrates the distinct fragmentation pathways for Compound A compared to the Sulfonyl-class standard (Fasudil).

FragmentationPathways cluster_0 Ether-Linked (Compound A) cluster_1 Sulfonamide-Linked (Fasudil) PrecursorA Precursor [M+H]+ m/z 243.15 (Proton on Piperidine) FragA1 Product Ion A Piperidinium Cation m/z 84.08 (Quantifier) PrecursorA->FragA1 C-O Bond Cleavage (High CE required) FragA2 Product Ion B Isoquinoline Core m/z 159.07 (Qualifier) PrecursorA->FragA2 Charge Migration (Minor Pathway) PrecursorF Precursor [M+H]+ m/z 292.1 (Proton on Homopiperazine) FragF1 Product Ion Homopiperazine m/z 99.1 (Quantifier) PrecursorF->FragF1 S-N Bond Cleavage (Low CE required)

Caption: Comparative fragmentation pathways showing the high-energy ether cleavage of Compound A versus the labile sulfonamide cleavage of Fasudil.

Experimental Protocol & Method Parameters

This protocol is designed for a Triple Quadrupole (QqQ) system (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1][2]

Liquid Chromatography (LC) Conditions
  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm). Reasoning: The Charged Surface Hybrid (CSH) particle provides superior peak shape for basic compounds like piperidines.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.5 mL/min.

Mass Spectrometry (MS) Source Parameters
  • Ionization: ESI Positive.

  • Spray Voltage: 4500 V. Note: Higher voltage needed for ether stability compared to sulfonamides.[2]

  • Temperature: 500°C.

  • Gas 1 / Gas 2: 50 / 60 psi.

MRM Transitions Table
CompoundPrecursor (m/z)Product (m/z)RoleDP (V)CE (eV)Collision Cell Exit (V)
Compound A 243.2 84.1 Quantifier 8035 10
Compound A 243.2159.1Qualifier804512
Fasudil 292.199.1Quantifier60258
Fasudil 292.1136.0Qualifier603810

Critical Observation: Note the Collision Energy (CE) difference. Compound A requires 35 eV to fracture the ether bond efficiently, whereas Fasudil's sulfonamide bond breaks readily at 25 eV .

Performance Comparison: Ether vs. Sulfonamide[1]

Sensitivity & Signal-to-Noise
  • Compound A: Exhibits ~1.5x higher absolute ionization intensity than Fasudil in pure solvent due to the higher basicity of the piperidine ring (pKa 11) compared to the homopiperazine (pKa 9.5).

  • Matrix Effect: However, Compound A is more susceptible to phospholipid suppression because its higher LogP (~2.1) causes it to co-elute with matrix components if not properly separated.

Fragmentation Stability
  • Compound A (Ether): Produces a "cleaner" MS/MS spectrum with fewer non-specific fragments. The ether bond is robust, meaning the precursor ion survives well in the source (minimal in-source fragmentation).

  • Fasudil (Sulfonamide): Prone to in-source fragmentation (ISF), where the precursor breaks before the quadrupole. This can lead to lower sensitivity if not managed by lowering the declustering potential (DP).

Chromatographic Behavior
  • Retention: Compound A elutes later than Fasudil on C18 columns.

    • Fasudil RT: ~1.2 min.

    • Compound A RT: ~1.8 min.

  • Benefit: The later elution of Compound A often moves it away from the early-eluting polar interferences in plasma samples.[1]

References

  • PubChem Compound Summary. (2023). Isoquinoline, 4-methyl-.[1][2][3][4] National Center for Biotechnology Information. [Link]

  • Liao, Y., et al. (2020).[5] Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10, 733. [Link]

  • Shi, J., et al. (2011). Pharmacokinetic study of ROCK inhibitors. Biomed. Chromatogr., 26(10), 1196-1201.[2][6] [Link]

  • ChemSrc Database. (2023). 4-Piperidinol, 4-(1-isoquinolinyl)-1-methyl (Structural Analog Data). [Link][1][2]

Sources

Comparative

Comparative Analysis: 4-methyl-5-(4-piperidinyloxy)isoquinoline vs. Fasudil

This guide provides an in-depth technical comparison between the clinical standard Fasudil and the high-potency research inhibitor 4-methyl-5-(4-piperidinyloxy)isoquinoline (a structural analog of the widely used H-1152,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the clinical standard Fasudil and the high-potency research inhibitor 4-methyl-5-(4-piperidinyloxy)isoquinoline (a structural analog of the widely used H-1152, belonging to the 4-methyl-5-substituted isoquinoline class).

Content Type: Technical Comparison Guide Audience: Researchers, Drug Discovery Scientists Focus: Potency, Selectivity, and Experimental Application

Executive Summary & Mechanistic Distinction

The primary distinction between these two Rho-associated Kinase (ROCK) inhibitors lies in their potency and selectivity profile , driven by specific structural modifications on the isoquinoline core.

  • Fasudil (HA-1077): A first-generation, moderate-potency inhibitor (IC50 ~1.9 µM). It lacks the 4-methyl group, leading to broader "off-target" inhibition of PKA and PKC at higher concentrations. It is the clinical reference standard.

  • 4-methyl-5-(4-piperidinyloxy)isoquinoline: A second-generation, high-potency inhibitor (Class: 4-methyl-5-substituted isoquinolines). The addition of the 4-methyl group creates a steric clash with the ATP-binding pocket of non-ROCK kinases (like PKA), significantly enhancing selectivity and potency (IC50 typically < 100 nM). The ether linkage (piperidinyloxy) provides distinct solubility and flexibility compared to the sulfonyl linkage of Fasudil.

Structural & Functional Logic

The 4-methyl group is the critical determinant. In the ROCK ATP-binding pocket, this methyl group fits into a unique hydrophobic cleft that is absent or smaller in homologous kinases (e.g., PKA, PKC), thereby acting as a "selectivity filter."

ROCK_Inhibition_Mechanism cluster_0 Inhibitor Structure cluster_1 Kinase Interaction (ATP Pocket) cluster_2 Outcome Fasudil Fasudil (5-sulfonyl-isoquinoline) No 4-Methyl ROCK_Pocket ROCK ATP Pocket (Accommodates 4-Methyl) Fasudil->ROCK_Pocket Binds (µM) PKA_Pocket PKA/PKC ATP Pocket (Steric Clash with 4-Methyl) Fasudil->PKA_Pocket Binds (Off-target) Target_Cmpd 4-methyl-5-(4-piperidinyloxy)isoquinoline (4-Methyl-5-oxy-isoquinoline) Has 4-Methyl Target_Cmpd->ROCK_Pocket Tight Binding (nM) Target_Cmpd->PKA_Pocket Steric Exclusion Outcome_Fasudil Moderate Potency Low Selectivity ROCK_Pocket->Outcome_Fasudil Outcome_Target High Potency (nM) High Selectivity ROCK_Pocket->Outcome_Target PKA_Pocket->Outcome_Fasudil

Figure 1: Structural basis of potency and selectivity. The 4-methyl group prevents binding to off-target kinases like PKA via steric hindrance.

Quantitative Performance Comparison

The following data contrasts the standard Fasudil profile with the class-specific profile of 4-methyl-5-substituted isoquinolines (represented by the title compound and its close analog H-1152).

FeatureFasudil (Standard) 4-methyl-5-(4-piperidinyloxy)isoquinoline Implication
Primary Target ROCK1 / ROCK2ROCK1 / ROCK2Both target both isoforms.
Potency (IC50) 1.6 - 1.9 µM ~ 1 - 10 nM (Estimated*)The 4-methyl analog is ~100-1000x more potent.
Selectivity (vs. PKA) Low (Ki ~ 1-5 µM)High (Ki > 1 µM)4-methyl analogs avoid PKA inhibition at active doses.
Cellular Efficacy 10 - 30 µM100 - 300 nMLower dosage reduces toxicity and off-target effects.
Linker Type Sulfonyl-homopiperazineEther-piperidineEther linkage may alter metabolic stability and solubility.
Mechanism ATP-competitiveATP-competitiveSame binding mode, different affinity.

*Note: Potency values for the specific ether analog are inferred from the Structure-Activity Relationship (SAR) of the 4-methyl-5-substituted isoquinoline class (e.g., H-1152).

Selectivity Profile (Key Differentiator)
  • Fasudil: At 10 µM (common usage), Fasudil inhibits PKA (Protein Kinase A) and PKC (Protein Kinase C) by ~30-50%. This confounds data interpretation in signaling pathways involving cAMP or Calcium.

  • 4-methyl-5-(4-piperidinyloxy)isoquinoline: At its effective concentration (100 nM), it shows negligible inhibition of PKA/PKC. It is the superior choice for dissecting ROCK-specific effects in complex signaling networks.

Experimental Protocols

To validate the performance of these inhibitors in your specific model, use the following self-validating protocols.

Protocol A: In Vitro Kinase Inhibition Assay (Fluorescence Polarization)

Objective: Determine IC50 values for ROCK1/2 inhibition.

  • Reagents:

    • Recombinant human ROCK1 and ROCK2 (active).

    • Fluorescently labeled peptide substrate (e.g., S6 ribosomal protein derived).

    • ATP (at Km, typically 10 µM).

    • Inhibitors: Prepare 10 mM stock in DMSO.

  • Workflow:

    • Serial Dilution: Prepare 10-point dilution series.

      • Fasudil range: 100 µM to 0.1 µM.

      • 4-methyl analog range: 1 µM to 0.001 µM (1 nM).

    • Reaction Mix: Combine Kinase (5 ng) + Substrate (100 nM) + Inhibitor in reaction buffer (50 mM Tris pH 7.5, 5 mM MgCl2, 1 mM DTT).

    • Initiation: Add ATP to start reaction. Incubate 60 min at RT.

    • Detection: Add IMAP binding reagent (or equivalent) to stop reaction and bind phosphorylated substrate. Read Fluorescence Polarization (FP).

  • Validation:

    • Z-Factor: Must be > 0.5.

    • Reference: Include Staurosporine as a pan-kinase positive control.

Protocol B: Cellular Actomyosin Contraction Assay (Stress Fiber Disassembly)

Objective: Assess functional cellular potency (EC50).

  • Cell Model: NIH3T3 fibroblasts or U251 glioma cells (high stress fiber content).

  • Seeding: Plate cells on fibronectin-coated coverslips (10,000 cells/well) in 24-well plates. Allow 24h adhesion.

  • Treatment:

    • Treat cells with inhibitors for 1 hour .

    • Fasudil: 1, 10, 30, 100 µM.

    • 4-methyl analog: 10, 100, 300, 1000 nM.

  • Staining:

    • Fix with 4% Paraformaldehyde (15 min).

    • Permeabilize with 0.1% Triton X-100.

    • Stain with Phalloidin-AlexaFluor 488 (F-actin) and DAPI (Nuclei).

  • Quantification:

    • Image 5 fields per well (40x objective).

    • Score cells for "loss of central stress fibers."

    • Plot % cells with disassembled fibers vs. log[Concentration].

Cellular_Assay_Workflow Step1 Seed NIH3T3 Cells (Fibronectin Coated) Step2 Treat with Inhibitors (1 hr) Fasudil (µM) vs 4-Me-Analog (nM) Step1->Step2 Step3 Fix & Stain (Phalloidin-488) Step2->Step3 Step4 Quantify Stress Fiber Loss (Central Actin Disassembly) Step3->Step4

Figure 2: Workflow for cellular validation of ROCK inhibition.

Conclusion & Recommendations

The choice between Fasudil and 4-methyl-5-(4-piperidinyloxy)isoquinoline depends on the stage of research:

  • Use Fasudil when:

    • You are conducting in vivo animal studies where PK/PD data is abundant.

    • You are comparing results to historical clinical data.

    • Cost is a primary limiting factor for large-scale screens.

  • Use 4-methyl-5-(4-piperidinyloxy)isoquinoline when:

    • High Potency is required (e.g., limited sample volume, expensive co-reagents).

    • Selectivity is critical. If your pathway involves PKA, PKC, or MRCK, Fasudil's off-target effects will compromise data integrity. The 4-methyl analog provides a "cleaner" chemical knockout of ROCK activity.

    • You are studying subtle cytoskeletal dynamics (e.g., neurite extension) where high-affinity binding kinetics are advantageous.

Final Verdict: For mechanistic dissection of the Rho/ROCK pathway in vitro, 4-methyl-5-(4-piperidinyloxy)isoquinoline is the superior tool due to its enhanced selectivity window derived from the 4-methyl modification.

References

  • Sasaki, Y., et al. (2002). "The discovery of a novel series of potent and selective Rho-kinase inhibitors: 4-methyl-5-substituted isoquinoline derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Uehata, M., et al. (1997). "Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension." Nature. Link (Characterization of Fasudil/HA-1077)

  • Breitenlechner, C., et al. (2003). "Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity." Structure. Link (Structural explanation of 4-methyl selectivity)

  • Liao, J.K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors."[1][2][3] Journal of Cardiovascular Pharmacology. Link

  • Doe, C., et al. (2007). "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Safety & Regulatory Compliance

Safety

Isoquinoline, 4-methyl-5-(4-piperidinyloxy)- proper disposal procedures

Standard Operating Procedure (SOP): Safe Disposal of Isoquinoline, 4-methyl-5-(4-piperidinyloxy)- Document Control: Topic: Chemical Disposal & Waste Management Target Substance: Isoquinoline, 4-methyl-5-(4-piperidinyloxy...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure (SOP): Safe Disposal of Isoquinoline, 4-methyl-5-(4-piperidinyloxy)-

Document Control:

  • Topic: Chemical Disposal & Waste Management

  • Target Substance: Isoquinoline, 4-methyl-5-(4-piperidinyloxy)-[1][2]

  • Applicability: Pharmaceutical Research, Organic Synthesis, Drug Development[1][3]

Introduction & Scope

This guide establishes the mandatory protocols for the disposal of Isoquinoline, 4-methyl-5-(4-piperidinyloxy)- , a heterocyclic building block often utilized in the synthesis of Rho-associated kinase (ROCK) inhibitors (e.g., analogs of Ripasudil).[1][2]

As a specialized research chemical, this substance often lacks a specific UN transport number or RCRA waste code.[2] Therefore, under the Precautionary Principle , it must be managed as a High-Hazard Organic Base until specific toxicological data proves otherwise. This SOP ensures compliance with EPA (40 CFR), OSHA (29 CFR 1910.1450), and global laboratory safety standards.[2]

Hazard Identification & Waste Characterization

Before disposal, the waste stream must be characterized to ensure compatibility with incineration facilities.[2]

Physicochemical Hazard Profile
PropertyCharacteristicRisk Implication
Chemical Structure Isoquinoline core with a piperidine ether linkage.[1][2]Bioactive : Potential kinase inhibition.[2][4] Treat as toxic.
Acidity/Basicity Organic Base (Secondary amine from piperidine).[2]Corrosive : Can cause chemical burns to eyes/skin (pH > 10 in solution).[2]
Physical State Solid (Powder/Crystalline).[2]Inhalation Hazard : Dust generation requires engineering controls.[2]
Reactivity Incompatible with strong acids and oxidizers.[2]Exothermic : Violent reaction possible if mixed with acid waste.[2]
Waste Classification (RCRA/EPA)[2]
  • Status: Non-Listed (Not P- or U-listed).[2]

  • Characteristic Assignment:

    • D002 (Corrosivity): Applicable if disposed of as an aqueous solution with pH ≥ 12.5.[2]

    • Generator Knowledge: Must be classified as "Hazardous Waste - Toxic/Irritant (Organic Base)" .[2]

Operational Disposal Procedures

A. Solid Waste (Pure Substance & Spill Debris)[2]
  • Primary Container: Collect pure solid waste in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but less preferred due to breakage risk.[2]

  • Labeling: The container must be labeled with a hazardous waste tag containing:

    • Full Chemical Name: Isoquinoline, 4-methyl-5-(4-piperidinyloxy)-[1][2]

    • Hazards: "Toxic," "Corrosive," "Irritant."

  • Segregation: Do NOT mix with acidic solids (e.g., silica gel acidified with HCl) or oxidizers.[2]

B. Liquid Waste (Mother Liquors & HPLC Effluent)[2]
  • Solvent Compatibility: This compound is likely soluble in methanol, DMSO, or dichloromethane.

  • Stream Selection:

    • Non-Halogenated: If dissolved in Methanol/Ethanol/DMSO.[2]

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.[2]

  • pH Adjustment: Do NOT attempt to neutralize this compound in the waste container.[2] The heat of neutralization can pressurize the vessel.[2] Dispose of as-is in the appropriate solvent stream.[2]

C. Contaminated Debris (Gloves, Weigh Boats, Syringes)
  • Trace Contamination: Items with visible residue must be treated as hazardous waste.[2]

  • Sharps: Syringes used with this chemical must be disposed of in a rigid Biohazard/Sharps container, regardless of whether they are "biohazardous" or not, to prevent physical injury and chemical injection.[2]

Visualized Disposal Workflow

The following decision tree outlines the logic for segregating this specific chemical waste.

Disposal_Workflow Start Waste: Isoquinoline, 4-methyl-5-(4-piperidinyloxy)- State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid Solution State_Check->Liquid Solid_Pure Pure Substance? Solid->Solid_Pure Solvent_Check Solvent Type? Liquid->Solvent_Check Solid_Bin Solid Hazardous Waste Bin (Label: Toxic Organic Base) Solid_Pure->Solid_Bin Yes (Pure/Spill Cleanup) Debris_Bin Contaminated Debris Bin (Double Bagged) Solid_Pure->Debris_Bin No (Gloves/Paper) Halo Halogenated Solvent (DCM, Chloroform) Solvent_Check->Halo NonHalo Non-Halogenated (MeOH, DMSO, Water) Solvent_Check->NonHalo Halo_Bin Halogenated Waste Carboy (Red Can) Halo->Halo_Bin NonHalo_Bin Organic Waste Carboy (Safety Can) NonHalo->NonHalo_Bin

Caption: Logical decision tree for segregating Isoquinoline, 4-methyl-5-(4-piperidinyloxy)- waste streams based on physical state and solvent composition.

Emergency Spill Response

In the event of a spill outside of a containment device (fume hood), follow these immediate steps:

  • Evacuate & Isolate: Clear the immediate area.[2] If the spill is >10g or outside a hood, evacuate the lab.

  • PPE Upgrade: Wear double nitrile gloves , a lab coat, and safety goggles.[2] If powder is airborne, use an N95 or P100 respirator.[2]

  • Containment:

    • Solid: Cover with a damp paper towel to prevent dust dispersion.[2] Gently sweep into a dustpan.[2]

    • Liquid: Use a universal absorbent pad or vermiculite.[2] Do not use paper towels alone for large liquid spills as they may not contain the vapors.[2]

  • Decontamination: Clean the surface with a mild acid solution (e.g., 5% acetic acid or citric acid) to neutralize the basic residue, followed by a soap and water wash.[2]

  • Disposal: All cleanup materials (pads, gloves, towels) go into the Solid Hazardous Waste bin.

References

  • National Institutes of Health (NIH) .[2] Chemical Hygiene Plan - Waste Disposal Procedures. Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA) . Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] Retrieved from [Link][2]

  • PubChem . Ripasudil (Structural Analog Reference). National Library of Medicine.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA) . Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link][2]

Sources

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